2-[(10-Cyanopyrido[1,2-a]indol-3-yl)oxy]acetamide
Description
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Properties
IUPAC Name |
2-(10-cyanopyrido[1,2-a]indol-3-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c16-8-12-11-5-4-10(20-9-15(17)19)7-14(11)18-6-2-1-3-13(12)18/h1-7H,9H2,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKIVDRTLARTBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(N2C=C1)C=C(C=C3)OCC(=O)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327769 | |
| Record name | 2-(10-cyanopyrido[1,2-a]indol-3-yl)oxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.95 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24824512 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478081-19-5 | |
| Record name | 2-(10-cyanopyrido[1,2-a]indol-3-yl)oxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Cyanopyrido[1,2-a]indole Derivatives
Abstract
The cyanopyrido[1,2-a]indole scaffold is a compelling heterocyclic system in modern drug discovery, merging the established biological relevance of the indole nucleus with the modulating properties of a fused cyanopyridine ring. This guide provides a comprehensive examination of the core physicochemical properties of these derivatives, which are paramount to their behavior in biological systems. We will delve into the synthetic strategies for accessing this scaffold, explore key physicochemical parameters such as lipophilicity (LogP), solubility, and acid-base properties (pKa), and discuss the structure-property relationships that govern these characteristics. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the empirical determination of these properties, offering a practical resource for researchers, medicinal chemists, and drug development professionals.
Introduction: The Strategic Importance of the Cyanopyrido[1,2-a]indole Scaffold
The indole ring system is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions have cemented its role in the development of therapeutics for a wide range of diseases. The fusion of a pyridine ring to the indole core, creating the pyrido[1,2-a]indole system, introduces a new dimension of chemical space, offering novel vectors for substitution and modulating the overall electronic and steric profile of the molecule.[2]
The incorporation of a cyano (-C≡N) group is a strategic choice in medicinal chemistry. The nitrile moiety is a small, linear group that can act as a hydrogen bond acceptor and a bioisostere for other functional groups. Crucially, it is a strong electron-withdrawing group, which can significantly influence the acidity of nearby protons and the overall electron distribution of the aromatic system. This can impact metabolic stability and target engagement.[3] The combination of these three components—indole, a fused pyridine ring, and a cyano group—results in the cyanopyrido[1,2-a]indole scaffold, a structure of significant interest for the development of novel therapeutic agents.
Understanding the physicochemical properties of this scaffold is not merely an academic exercise; it is a critical prerequisite for successful drug development. Properties such as lipophilicity, solubility, and pKa govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate, directly impacting its bioavailability, efficacy, and potential for off-target effects. This guide aims to provide a foundational understanding of these properties for the cyanopyrido[1,2-a]indole class of compounds.
Synthesis of the Pyrido[1,2-a]indole Core
Access to the pyrido[1,2-a]indole scaffold is a key first step. A variety of synthetic strategies have been developed, often involving the construction of the pyridine ring onto a pre-existing indole. One common and efficient method involves the reaction of 2-substituted pyridines with aryne precursors.[4]
Figure 1: General workflow for the synthesis of the pyrido[1,2-a]indole core via aryne annulation.
This approach offers a modular way to generate a library of variously substituted pyrido[1,2-a]indoles. The subsequent introduction of the cyano group can be achieved through established methods for aromatic cyanation, depending on the specific substitution pattern and reactivity of the synthesized core. Other synthetic routes, including palladium-catalyzed intramolecular cyclizations, have also been successfully employed.[5]
Key Physicochemical Properties and Structure-Property Relationships (SPR)
Lipophilicity (LogP)
Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.
-
Influence of the Core Scaffold: The fused aromatic system of the pyrido[1,2-a]indole core is inherently lipophilic.
-
Impact of the Cyano Group: The nitrile group is polar and can act as a hydrogen bond acceptor. Its introduction into an aromatic system generally reduces the lipophilicity (lowers the LogP value) compared to an unsubstituted or alkyl-substituted analog.
-
Effect of Other Substituents: The overall LogP of a derivative will be a composite of the contributions from all substituents. Lipophilic groups (e.g., halogens, alkyl chains, aryl groups) will increase the LogP, while polar groups (e.g., hydroxyl, amino, carboxylic acids) will decrease it.
For drug discovery programs, a LogP in the range of 1 to 3 is often targeted for orally bioavailable drugs, though this is highly dependent on the specific target and desired distribution profile.
Aqueous Solubility
Aqueous solubility is essential for a drug to be absorbed and distributed throughout the body. Poor solubility is a major hurdle in drug development.
-
General Solubility Profile: Like many polycyclic aromatic compounds, the cyanopyrido[1,2-a]indole scaffold is expected to have low intrinsic aqueous solubility. These compounds are typically soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[6]
-
Role of the Pyridine Nitrogen: The nitrogen atom in the fused pyridine ring is a basic center. At physiological pH (around 7.4), if the pKa of its conjugate acid is sufficiently high, a portion of the molecules will be protonated. This protonated species is a salt and will have significantly higher aqueous solubility than the neutral form.
-
Impact of the Cyano Group: The polar nature of the cyano group can lead to a modest increase in aqueous solubility compared to the unsubstituted parent heterocycle.
-
Improving Solubility: Solubility can be engineered by introducing ionizable groups (e.g., amines, carboxylic acids) or polar, non-ionizable groups (e.g., alcohols, amides) into the structure.
Acid-Base Properties (pKa)
The pKa value(s) of a compound dictate its ionization state at a given pH. This is crucial for its solubility, permeability, and interaction with biological targets.
-
Basicity of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it a basic center. The pKa of the corresponding conjugate acid is expected to be in the range of weak bases. For comparison, the pKa of pyridinium is approximately 5.2. Fusion to the indole ring will modulate this basicity. Studies on related pyrido[1,2-a]indole-based quinones suggest that the pKa of the protonated carbonyl is near neutral, indicating that the fused ring system can influence the basicity of incorporated functional groups.[7]
-
Acidity of the Indole N-H: While the indole N-H proton is generally considered weakly acidic (pKa around 17 in DMSO), its acidity can be influenced by substituents on the ring system. However, for most physiological applications, this proton is not considered ionizable.
-
Influence of the Cyano Group: As a strong electron-withdrawing group, a cyano substituent on the aromatic rings will decrease the basicity of the pyridine nitrogen (i.e., lower the pKa of the conjugate acid). The magnitude of this effect will depend on its position relative to the nitrogen atom.
The interplay of these properties is summarized in the table below.
| Physicochemical Property | Core Scaffold Contribution | Influence of Cyano Group | Influence of Fused Pyridine | Key Considerations for Drug Design |
| Lipophilicity (LogP) | High (Lipophilic) | Decreases LogP | Minor electronic effects | Balance lipophilicity to ensure membrane permeability without compromising solubility. Target LogP often 1-3. |
| Aqueous Solubility | Low | Modestly increases | Can increase solubility at pH < pKa due to protonation | Introduce polar or ionizable groups to enhance solubility. Formulation strategies may be required. |
| Acidity/Basicity (pKa) | Indole N-H is very weakly acidic | Decreases basicity of pyridine N | Pyridine N is a basic center | The pKa will determine the charge state at physiological pH, impacting solubility, permeability, and target binding. |
Table 1: Summary of Physicochemical Property Contributions for the Cyanopyrido[1,2-a]indole Scaffold.
Experimental Protocols for Physicochemical Characterization
The causality behind experimental choices is rooted in the need for robust, reproducible data that can reliably predict a compound's in vivo behavior. The following protocols are self-validating systems designed to provide this critical information.
Determination of Lipophilicity (LogP) by HPLC
Rationale: The shake-flask method, while the traditional standard, is low-throughput and can be complicated by emulsions and compound instability. A High-Performance Liquid Chromatography (HPLC)-based method offers higher throughput and reproducibility. It works on the principle that a compound's retention time on a reverse-phase (lipophilic) column is correlated with its LogP. A calibration curve is built using compounds with known LogP values.
Figure 2: Workflow for LogP determination by HPLC.
Step-by-Step Protocol:
-
Preparation of Standards: Prepare 1 mg/mL stock solutions in methanol or DMSO of at least five commercially available compounds with a range of known LogP values that bracket the expected LogP of the test compounds.
-
Preparation of Test Compound: Prepare a 1 mg/mL stock solution of the cyanopyrido[1,2-a]indole derivative in methanol or DMSO.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the compounds absorb (e.g., 254 nm).
-
-
Analysis:
-
Inject equal volumes (e.g., 10 µL) of each standard and the test compound.
-
Record the retention time (t_R) for each compound.
-
-
Calculation:
-
Create a calibration curve by plotting the known LogP of the standards (y-axis) against their retention times (x-axis).
-
Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Using the retention time of the test compound as 'x', calculate its LogP ('y').
-
Determination of Thermodynamic Aqueous Solubility
Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility, representing the true equilibrium solubility of a compound. This is crucial for understanding its dissolution behavior in vivo. The protocol is designed to ensure equilibrium is reached and that only the dissolved compound is measured.
Step-by-Step Protocol:
-
Compound Preparation: Add an excess amount of the solid cyanopyrido[1,2-a]indole derivative to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial. The excess solid is critical to ensure a saturated solution is formed.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached. A shaker or rotator is used for this purpose.
-
Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Analysis:
-
Carefully remove a known volume of the supernatant, being cautious not to disturb the solid pellet.
-
Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve of the same compound prepared in the same solvent.
-
-
Calculation: The solubility is reported in units such as µg/mL or µM, calculated from the measured concentration in the diluted supernatant, accounting for the dilution factor.
Conclusion and Future Perspectives
The cyanopyrido[1,2-a]indole scaffold represents a promising area for therapeutic innovation. Its physicochemical properties are a complex interplay between the lipophilic fused ring system, the basic pyridine nitrogen, and the polar, electron-withdrawing cyano group. While direct experimental data for this specific class is emerging, a solid understanding of structure-property relationships allows for the rational design of derivatives with improved drug-like properties.
The experimental protocols detailed in this guide provide a robust framework for the empirical characterization of novel cyanopyrido[1,2-a]indole derivatives. By systematically evaluating lipophilicity, solubility, and pKa, researchers can make informed decisions during the lead optimization process, increasing the likelihood of identifying candidates with favorable ADME profiles. As more compounds within this class are synthesized and characterized, a clearer, quantitative picture of their physicochemical landscape will emerge, further empowering the development of the next generation of indole-based therapeutics.
References
- Mubassir, M., et al. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research, 8(3), 257-269.
- Provot, O., et al. (2021). Recent advances in the synthesis of pyrido[1,2-a]indoles. Organic & Biomolecular Chemistry.
- Larock, R. C., et al. (2012).
- Baluja, S., & Movalia, J. (2015).
- Butin, A. V., et al. (2024). Novel convenient 2-step synthesis of pyrido[1,2- a]indoles from pyrylium salts and o-bromoanilines. Organic & Biomolecular Chemistry, 22(33), 6742-6747.
- Singh, C. B., et al. (2023).
- Al-Mokyna, F. H., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI.
- Baluja, S., et al. (2018).
- Cui, M., et al. (2023).
- Anderson, R. J., et al. (2007). Chemistry of pyrrolo[1,2-a]indole- and pyrido[1,2-a]indole-based quinone methides.
- Chen, Y., et al. (2019). Discovery of cyanopyridine scaffold as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors through virtual screening and preliminary hit optimisation. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Cayman Chemical. (2022).
- Harris, P. A. (N.D.). SOS Author Spotlight: Philip Harris (Pyrido[1,2-α]indoles). Thieme Gruppe.
- Reddy, S. A., et al. (2018).
- Baluja, S., et al. (2017). Apparent log P values for compounds of cyanopyridine compounds.
- Singh, C. B., et al. (2025). Synthesis of 3-Cyano-1H-indoles and Their 2′-Deoxyribonucleoside Derivatives through One-Pot Cascade Reactions.
- Fisyuk, A. S., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI.
- Hamze, A., et al. (2021).
- Mubassir, M., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry B.
Sources
- 1. Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review [pcbiochemres.com]
- 2. Recent advances in the synthesis of pyrido[1,2-a]indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of pyrido[1,2-a]indole malonates and amines through aryne annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel convenient 2-step synthesis of pyrido[1,2- a]indoles from pyrylium salts and o-bromoanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Technical Guide: In Vitro Profiling of Cyanopyrido[1,2-a]indole Scaffolds
Strategic Overview
The cyanopyrido[1,2-a]indole scaffold represents a privileged structure in medicinal chemistry, merging the DNA-intercalating potential of a planar tricyclic indole with the electrophilic and hydrogen-bonding versatility of a nitrile (cyano) group. Unlike simple indoles, this fused system exhibits enhanced rigidity and an extended
This guide deviates from generic screening lists. Instead, it presents a rational cascade of assays designed to validate the specific mechanism of action (MoA) inherent to this pharmacophore.
The Logic of the Assay Cascade
-
Phenotypic Screening: Confirm cytotoxicity (MTT/SRB) to establish potency (
). -
Biophysical Validation: Prove direct target engagement (DNA binding/Intercalation).
-
Enzymatic Validation: Confirm the downstream effector (Topoisomerase II poisoning).
-
Cellular Mechanism: Validate the mode of death (Apoptosis/ROS).
Figure 1: Decision tree for the biological evaluation of cyanopyrido[1,2-a]indole derivatives.
Primary Viability Screening (Cytotoxicity)
Before investigating how the molecule works, we must establish if it works. The MTT assay is the gold standard for this scaffold due to its metabolic dependence, which filters out non-specific membrane disruptors early.
Protocol: MTT Cell Viability Assay
Objective: Determine the half-maximal inhibitory concentration (
Reagents:
-
MTT Stock: 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide in PBS. Filter sterilize.
-
Solubilization Buffer: DMSO or SDS-HCl.
Workflow:
-
Seeding: Plate cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Treatment: Add the cyanopyrido[1,2-a]indole derivative (dissolved in DMSO) in serial dilutions (e.g., 0.1, 1, 5, 10, 50, 100
M).-
Critical Control: Final DMSO concentration must be
to avoid solvent toxicity.
-
-
Incubation: Incubate for 48 hours at
C, 5% . -
Labeling: Add 20
L of MTT stock to each well. Incubate for 4 hours.-
Mechanism:[1] Mitochondrial succinate dehydrogenase in living cells reduces yellow MTT to purple formazan crystals.
-
-
Solubilization: Carefully aspirate media. Add 150
L DMSO to dissolve crystals. Shake for 10 min. -
Readout: Measure absorbance at 570 nm (reference 630 nm).
Data Analysis:
Calculate % Cell Viability:
Target Engagement: DNA Interaction Profiling
The planar cyanopyrido[1,2-a]indole structure suggests DNA intercalation. This must be validated biophysically before assuming a cellular mechanism.
A. UV-Vis Absorption Titration
Rationale: Intercalators typically exhibit hypochromism (decrease in absorbance) and bathochromic shifts (red shift) upon binding to CT-DNA (Calf Thymus DNA) due to
Protocol:
-
Preparation: Prepare a fixed concentration of the compound (e.g., 20
M) in Tris-HCl buffer (pH 7.4). -
Titration: Sequentially add aliquots of CT-DNA stock solution.
-
Measurement: Record UV-Vis spectra (200–600 nm) after each addition. Allow 5 mins equilibrium time.
-
Observation: Look for the isosbestic point (indicating a single equilibrium state).
-
Calculation: Use the Benesi-Hildebrand equation to calculate the Binding Constant (
).
B. Ethidium Bromide (EB) Displacement Assay
Rationale: This fluorescence-based assay confirms if the compound competes with Ethidium Bromide (a known intercalator). If fluorescence decreases, the compound displaces EB, confirming intercalation.
Protocol:
-
Baseline: Incubate CT-DNA (
M) with EB ( M) in buffer for 30 mins. Measure Fluorescence ( ) at Ex/Em = 520/600 nm. -
Competition: Add increasing concentrations of the cyanopyrido[1,2-a]indole derivative.
-
Readout: Measure fluorescence (
) after each addition. -
Analysis: Plot
vs. Concentration (Stern-Volmer plot). A linear relationship indicates dynamic quenching/displacement.
Enzymatic Validation: Topoisomerase II Inhibition
Many fused indoles act as Topoisomerase II "poisons," stabilizing the cleavable complex and preventing DNA religation.
Protocol: Plasmid Relaxation Assay
Objective: Visualize the inhibition of Topo II activity by monitoring the conversion of supercoiled plasmid DNA (pBR322) to its relaxed form.
Reagents:
-
Supercoiled pBR322 DNA.
-
Human Topoisomerase II
enzyme.[2] -
Assay Buffer (Tris-HCl, ATP,
, KCl).
Workflow:
-
Reaction Mix: Combine 200 ng pBR322 DNA, 1 unit Topo II
, and test compound (1–50 M) in a total volume of 20 L.-
Controls: Plasmid only (Supercoiled marker), Plasmid + Enzyme (Relaxed marker), Plasmid + Enzyme + Etoposide (Positive Control).
-
-
Incubation: 30 minutes at
C. -
Termination: Add 2
L of 10% SDS and Proteinase K (50 g/mL). Incubate 15 mins at C to digest the enzyme. -
Electrophoresis: Load samples onto a 1% agarose gel (without Ethidium Bromide). Run at 2-3 V/cm.
-
Staining: Stain gel with Ethidium Bromide after the run (to avoid affecting migration during the run).
-
Analysis:
-
Active Topo II: Converts supercoiled DNA (fast migration) to relaxed circular DNA (slow migration).
-
Inhibited Topo II: The DNA remains supercoiled (fast migration band persists).
-
Cellular Mechanism: Apoptosis & ROS[1]
Once DNA damage occurs (via intercalation/Topo II inhibition), the cell should trigger apoptosis.
A. Annexin V-FITC / PI Staining
Rationale: Detects the externalization of phosphatidylserine (early apoptosis) and membrane permeabilization (late apoptosis/necrosis).
Workflow:
-
Treat cells with
concentration for 24h. -
Harvest cells (trypsinize gently).
-
Stain with Annexin V-FITC and Propidium Iodide (PI) in binding buffer for 15 mins in the dark.
-
Analyze via Flow Cytometry.
-
Q1 (Annexin-/PI+): Necrotic.
-
Q2 (Annexin+/PI+): Late Apoptotic.
-
Q3 (Annexin-/PI-): Viable.
-
Q4 (Annexin+/PI-): Early Apoptotic.
-
B. ROS Generation (DCFH-DA Assay)
Rationale: Cyanopyrido derivatives often induce oxidative stress.
-
Incubate treated cells with
M DCFH-DA for 30 mins. -
DCFH-DA is hydrolyzed to non-fluorescent DCFH inside the cell.
-
Intracellular ROS oxidizes DCFH to fluorescent DCF.
-
Measure fluorescence (Ex 485 / Em 535 nm).
Data Summary Template
When reporting results for this scaffold, utilize the following table structure to ensure comparability:
| Compound ID | Topo II Inhibition | Apoptosis Rate (%) | ||
| CPI-01 | +++ (Strong) | 45.2% | ||
| CPI-02 | + (Weak) | 12.0% | ||
| Doxorubicin | ++++ | 68.5% |
References
-
Al-Warhi, T., et al. (2022).[3] "Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action." Pharmaceuticals, 15(10), 1262. [Link]
-
Giraud, F., et al. (2021).[2] "Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives." Molecules, 26(16), 4938. [Link]
-
Bhardwaj, H., et al. (2020).[4] "Synthesis and biological evaluation of some newer Indole Derivatives." Research Journal of Pharmacy and Technology, 13(11). [Link]
-
da Cruz, E.H., et al. (2017). "Synthesis of novel indole derivatives as promising DNA-binding agents and evaluation of antitumor and antitopoisomerase I activities."[5] European Journal of Medicinal Chemistry, 136, 38-46. [Link]
-
Zhang, H., et al. (2022). "Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents." Molecules, 28(1), 185. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ligand-Based Virtual Screening for Discovery of Indole Derivatives as Potent DNA Gyrase ATPase Inhibitors Active against Mycobacterium tuberculosis and Hit Validation by Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. rjptonline.org [rjptonline.org]
- 5. Synthesis of novel indole derivatives as promising DNA-binding agents and evaluation of antitumor and antitopoisomerase I activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Systematic Approach to Determining Optimal Solvent Systems for 2-[(10-Cyanopyrido[1,2-a]indol-3-yl)oxy]acetamide and Related Heterocyclic Compounds
Abstract
This application note provides a comprehensive, systematic methodology for determining optimal single-solvent and multi-component solvent systems for the novel heterocyclic compound 2-[(10-Cyanopyrido[1,2-a]indol-3-yl)oxy]acetamide. Given that a significant percentage of new chemical entities exhibit poor solubility, establishing a robust dissolution strategy early in the development process is critical for ensuring reliable data in downstream applications such as in vitro assays, formulation development, and pharmacokinetic studies. The protocols described herein are designed for researchers, scientists, and drug development professionals, offering a tiered approach from rapid qualitative screening to precise quantitative analysis. This guide emphasizes experimental rationale, data interpretation, and laboratory safety.
Theoretical Framework: Principles of Solubility
The primary principle governing solubility is that "like dissolves like."[1] This means substances with similar intermolecular forces and polarity are more likely to be miscible. For a complex molecule like this compound, solubility is governed by a combination of forces.
A more advanced and practical model for predicting solubility is the Hansen Solubility Parameters (HSP) system.[2] HSP dissects the total Hildebrand solubility parameter into three specific components:
-
δd: Energy from dispersion forces.
-
δp: Energy from dipolar intermolecular forces.
-
δh: Energy from hydrogen bonds.[3]
Each solvent and solute can be described by a point in this three-dimensional "Hansen space." The principle is that solvents with HSP values close to those of the solute are more likely to dissolve it.[4][5][6] While determining the precise HSP for a novel compound requires extensive experimentation, understanding this framework allows for a more rational selection of solvents for screening, covering a range of dispersion, polar, and hydrogen-bonding characteristics.
Preliminary Assessment of the Analyte
A preliminary analysis of the molecular structure of This compound provides critical insights into its expected solubility behavior.
-
Pyrido[1,2-a]indole Core: This large, fused aromatic system is predominantly non-polar and hydrophobic.
-
Cyano Group (-CN): Strongly polar and a hydrogen bond acceptor.
-
Ether Linkage (-O-): Polar and can act as a hydrogen bond acceptor.
-
Acetamide Group (-NHC(O)CH₃): Highly polar, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).
Predicted Characteristics: The molecule possesses both significant non-polar regions and multiple polar, hydrogen-bonding functional groups. This duality suggests that simple, highly polar solvents (like water) or purely non-polar solvents (like hexane) will likely be poor choices. Optimal solubility is anticipated in polar aprotic solvents that can satisfy its dipolar and hydrogen-bonding requirements, or in mixtures of solvents that balance these characteristics.
Experimental Workflow for Solvent System Optimization
This section details a two-protocol approach to efficiently identify and quantify the solubility of the target compound.
Materials and Reagents
-
Analyte: this compound (powder form, purity >98%)
-
Solvents: A representative range of analytical grade or higher solvents (see Table 1).
-
Equipment:
-
Analytical balance (±0.01 mg)
-
Vortex mixer
-
Benchtop centrifuge
-
Calibrated micropipettes
-
2.0 mL microcentrifuge tubes or glass vials
-
Syringe filters (0.22 or 0.45 µm, PTFE or other chemically resistant membrane)
-
High-Performance Liquid Chromatography (HPLC) system with UV/Vis or DAD detector[1]
-
Protocol 1: Rapid Qualitative & Semi-Quantitative Screening
This initial screen aims to quickly identify promising candidate solvents by visual inspection.
Methodology:
-
Preparation: Dispense 1-2 mg of the compound into individual, pre-labeled microcentrifuge tubes.
-
Solvent Addition: Add 100 µL of a single test solvent to each tube.
-
Mixing: Cap the tubes securely and vortex vigorously for 1-2 minutes.[7]
-
Visual Assessment: Observe each tube. If the solid is completely dissolved, the compound is considered "Very Soluble" (>10-20 mg/mL).
-
Incremental Addition: If the compound is not fully dissolved, add another 400 µL of the solvent (total volume 500 µL) and vortex again for 1-2 minutes.
-
Final Assessment: Observe the tubes again. Classify the solubility based on the visual guide in Table 1.
Table 1: Solvent List for Screening & Qualitative Classification
| Solvent | Type | Polarity Index | Visual Classification (after 500 µL) |
|---|---|---|---|
| Water | Polar Protic | 10.2 | Insoluble / Sparingly Soluble |
| Methanol (MeOH) | Polar Protic | 5.1 | |
| Ethanol (EtOH) | Polar Protic | 4.3 | |
| Acetonitrile (ACN) | Polar Aprotic | 5.8 | |
| Acetone | Polar Aprotic | 5.1 | |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | |
| Ethyl Acetate (EtOAc) | Moderately Polar | 4.4 | |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | |
| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | |
| Toluene | Non-polar | 2.4 |
| Heptane / Hexane | Non-polar | 0.1 | |
Caption: Workflow for Rapid Qualitative Solubility Screening.
Protocol 2: Quantitative Equilibrium Solubility Determination
This protocol, often called the shake-flask method, determines the precise saturation solubility in the most promising solvents identified in Protocol 1.[8]
Methodology:
-
Prepare Supersaturated Sample: Add an excess amount of the compound (e.g., 5-10 mg) to a vial containing a known volume (e.g., 1.0 mL) of the chosen solvent. This ensures that a solid phase remains at equilibrium.[7][9]
-
Equilibration: Seal the vials tightly and place them on a shaker or rotator at a constant, controlled temperature (e.g., 25 °C) for 24-48 hours. This time is crucial to allow the system to reach equilibrium.[10]
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the remaining undissolved solid.[7]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
Filtration & Dilution: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates.[11] Accurately dilute the filtered sample with a suitable mobile phase or solvent (in which the compound is highly soluble, like ACN or MeOH) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method. Determine the concentration against a freshly prepared calibration curve.[1][11]
-
Calculation: Calculate the original solubility in mg/mL or µg/mL, accounting for the dilution factor.
Caption: Workflow for Quantitative Equilibrium Solubility Determination.
Data Analysis and Interpretation
Data Presentation
Consolidate all experimental data into a single table for clear comparison and decision-making.
Table 2: Consolidated Solubility Data Summary
| Solvent System | Qualitative Result (Protocol 1) | Quantitative Solubility (mg/mL @ 25°C) | Notes / Observations |
|---|---|---|---|
| DMSO | Very Soluble | [Data from Protocol 2] | Potential for stock solutions. |
| DMF | Very Soluble | [Data from Protocol 2] | |
| Acetone | Soluble | [Data from Protocol 2] | Volatile, useful for evaporation. |
| Acetonitrile | Moderately Soluble | [Data from Protocol 2] | Common HPLC mobile phase component. |
| Ethanol | Sparingly Soluble | [Data from Protocol 2] | Biologically relevant co-solvent.[12] |
| Water | Insoluble | <0.01 (Estimated) | Establishes poor aqueous solubility. |
| e.g., 50:50 EtOH:Water | [Data from Protocol 1] | [Data from Protocol 2] | Example of a binary system. |
Developing Binary and Ternary Systems
For many applications, a single solvent is not ideal. For example, high-boiling point solvents like DMSO or DMF are excellent for creating concentrated stock solutions but may interfere with biological assays.[7]
-
For Biological Assays: A common strategy is to dissolve the compound at high concentration in DMSO and then dilute it serially into an aqueous buffer. It is critical to note the point at which the compound precipitates from the mixed system.
-
For Chromatography: If solubility is low in a primary mobile phase component (e.g., water/ACN), a stronger, miscible solvent like THF can sometimes be added in small percentages to the sample diluent to ensure complete dissolution before injection.
-
Co-solvents: For formulation, mixtures of water-miscible organic solvents (co-solvents) like ethanol, propylene glycol, or PEG 400 can be systematically tested to enhance aqueous solubility.[12]
Safety and Handling
Working with organic solvents requires strict adherence to safety protocols to minimize risks of fire, explosion, and chemical exposure.[13]
-
Hazard Communication: Before beginning work, read the Safety Data Sheet (SDS) for every solvent used.[14] The SDS provides critical information on hazards, handling, and emergency procedures.
-
Ventilation: Always handle volatile organic solvents inside a certified chemical fume hood to prevent inhalation of harmful vapors.[13][15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including safety goggles or a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile).[13][16] Ensure the glove material is appropriate for the solvents being used.
-
Storage: Store flammable solvents in approved, grounded flammable safety cabinets away from heat and ignition sources.[14][15] Quantities at the lab bench should be minimized.[15][17]
-
Waste Disposal: Dispose of all chemical waste in properly labeled containers according to your institution's environmental health and safety guidelines.
Conclusion
This application note outlines a robust, two-tiered methodology for systematically determining the optimal solvent system for the novel compound this compound. By combining rapid qualitative screening with precise quantitative equilibrium measurements, researchers can efficiently identify suitable solvents for stock solution preparation, analytical method development, and early-stage formulation. This structured approach, grounded in the principles of solubility and laboratory safety, provides a reliable framework for handling new chemical entities and accelerating the drug development pipeline.
References
- Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs - Pharmaceutical Sciences. (2022, November 5).
- Safety First: How to Handle Solvents Safely in Industrial and Laboratory Environments. (2024, November 16). OBE Builders.
- Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. (2025, December). BenchChem.
- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru.
- Hansen Solubility Parameter System. DuPont Technical Information.
- Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. (n.d.). ResearchGate.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
- How to measure solubility for drugs in oils/emulsions? (2023, April 5). ResearchGate.
- Using solvents safely in the lab. (2019, July 8). Lab Manager.
- Working safely with solvents. (2021, May 11). University College London Safety Services.
- Hansen solubility parameter. (n.d.). Wikipedia.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. (2023, August 21). PMC.
- Let's Do It Right the First Time: The Importance of Solvent Safety Considerations. (2015, October 1). LCGC.
- Guidelines for Safe Laboratory Practices. (n.d.). NextGen Protocols.
- Solubility Test, HPLC-UV/VIS Method. (n.d.). Pharmacology Discovery Services.
- Why Most Modern Drug Candidates Fail at Solubility. (2026, February 17). Behind the Bench.
- A Simple Method for Determination of Solubility in the First-Year Laboratory. (2003, May 1). Journal of Chemical Education.
- The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (n.d.). Sciforum.
- Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.
- What is a suitable method for determining solubility of novel drugs in preparation for in-vivo mouse behavior? (2012, August 10). ResearchGate.
- DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR DETERMINATION OF SOLUBILITY OF FUROSEMIDE. (n.d.). Turkish Journal of Pharmaceutical Sciences.
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PMC.
- Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC.
- BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023, April 21).
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Optimizing In Vitro Efficacy: Dosing Protocols for Pyrido[1,2-a]indole Derivatives
Introduction
Pyrido[1,2-a]indole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent biological activities ranging from MDM2-p53 inhibition to Wnt pathway modulation and DNA intercalation.[1] However, the tricyclic planar aromaticity that confers their biological potency also introduces significant physicochemical challenges—primarily poor aqueous solubility and a tendency for micro-precipitation in aqueous culture media.
This guide provides a standardized, self-validating protocol for dosing these lipophilic compounds in cell culture. It moves beyond generic "add-and-incubate" instructions to address the specific solubility kinetics of the pyrido-indole scaffold, ensuring that observed biological effects are due to specific target engagement (e.g., MDM2 binding) rather than non-specific toxicity from compound aggregation.
Pre-Experimental Phase: Solubility & Vehicle Optimization
The "Solubility/Potency" Paradox
Pyrido[1,2-a]indoles are highly lipophilic (LogP > 3.5).[1] While soluble in organic solvents (DMSO, DMF), they are prone to "crashing out" when introduced to aqueous media, forming micro-crystals that settle on cell monolayers. This causes false positives in cytotoxicity assays (physical stress on cells) and false negatives in signaling assays (compound unavailability).
Vehicle Tolerance Standards
-
Primary Vehicle: Dimethyl sulfoxide (DMSO), anhydrous, sterile-filtered (0.2 µm).
-
Maximum Tolerance:
-
Golden Rule: The vehicle concentration must remain constant across all dose points. A "variable vehicle" design invalidates the IC50 curve.
Protocol 1: The "Intermediate Dilution" Dosing Strategy
Directly pipetting 100% DMSO stock into a cell culture well often causes immediate, localized precipitation due to the high local concentration before mixing. This protocol uses an Intermediate Dosing Plate to prevent this.
Workflow Visualization
The following diagram illustrates the critical "Intermediate Step" to ensure thermodynamic stability before cell contact.
Figure 1: Serial dilution workflow utilizing an intermediate plate to prevent solvent shock precipitation.
Step-by-Step Methodology
-
Stock Preparation: Dissolve the pyrido[1,2-a]indole derivative in anhydrous DMSO to reach a 10 mM or 20 mM master stock.[1] Aliquot and store at -20°C (avoid freeze-thaw cycles).
-
Serial Dilution (in DMSO): Prepare a 1000x concentration series in a V-bottom 96-well plate using 100% DMSO.
-
Example: For a 10 µM final dose, prepare a 10 mM well in the DMSO plate.
-
-
Intermediate Dilution (The Critical Step):
-
Pipette culture media (pre-warmed to 37°C) into a separate "Intermediate Plate."
-
Transfer the DMSO stocks 1:100 into this media (e.g., 2 µL stock into 198 µL media).
-
Result: This plate contains 10x the final drug concentration and 1% DMSO.
-
Action: Vortex gently. Incubate at 37°C for 15 minutes.
-
-
Crystal Check: Inspect the Intermediate Plate under a phase-contrast microscope (10x). If crystals are visible, the compound has precipitated; do not proceed to cells.
-
Final Dosing: Transfer the intermediate solution 1:10 to the cell culture plate (e.g., add 10 µL to 90 µL of cells).
-
Final Conditions: 1x Drug Concentration, 0.1% DMSO.
-
Recommended Concentration Ranges
Based on structure-activity relationship (SAR) data for pyrido-indoles (e.g., SP-141 analogues), the following ranges are recommended for initial screening.
| Assay Type | Target | Recommended Range | Duration | Readout |
| Cytotoxicity | General Viability | 10 nM – 50 µM | 48h / 72h | MTT / CCK-8 / ATP |
| MDM2 Inhibition | p53 Upregulation | 100 nM – 10 µM | 6h – 24h | Western Blot (p53/p21) |
| Cell Cycle | G2/M Arrest | 500 nM – 5 µM | 24h | Flow Cytometry (PI) |
| Migration | Metastasis (EMT) | < IC20 (Sub-toxic) | 12h – 24h | Wound Healing / Transwell |
Case Study: Targeting the MDM2-p53 Axis
Many pyrido[1,2-a]indole derivatives (e.g., SP-141) function by blocking the hydrophobic cleft of MDM2, preventing it from binding p53. This restores p53 function in wild-type cells.
Mechanism of Action Validation
To confirm the compound is working via this specific mechanism (and not general toxicity), you must observe the stabilization of p53 before apoptosis occurs.
Figure 2: Mechanism of MDM2 inhibition by pyrido-indole derivatives leading to p53 restoration.
Specific Dosing Protocol for MDM2 Validation
-
Cell Selection: Use MCF-7 (p53 wild-type) as the test line and MDA-MB-231 (p53 mutant) as the negative control.[1] The compound should be significantly more potent in MCF-7.
-
Time-Course:
-
4 Hours: Check p53 protein levels (Western Blot). They should rise significantly in MCF-7.
-
24 Hours: Check downstream targets (p21, PUMA).
-
48 Hours: Check apoptosis (Annexin V).
-
-
Dose: Use the IC50 determined in the viability assay. Do not overdose, or off-target toxicity will mask the p53 effect.
Troubleshooting & Quality Control
The "Crystal" False Positive
-
Symptom: High toxicity observed at high concentrations, but the curve is extremely steep (Hill slope > 3).
-
Cause: Compound precipitation physically damaging the cells or interfering with the colorimetric reagent (MTT reduction).
-
Solution: Wash cells 2x with PBS before adding the MTT/CCK-8 reagent to remove extracellular crystals.
Vehicle Toxicity
-
Symptom: The "0 µM" control (with DMSO) shows <90% viability compared to "Media Only" control.
-
Solution: Reduce final DMSO to 0.05%. If solubility fails, switch to DMF (Dimethylformamide), though toxicity testing for DMF on your specific cell line is required first.
References
-
Wang, W., et al. (2014). The pyrido[b]indole MDM2 inhibitor SP-141 exerts potent therapeutic effects in breast cancer models.[1][5] Nature Communications, 5, 5086.[5]
-
Chaniyara, R., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives.[1] Molecules, 26(16), 4833.
-
BenchChem Application Guide. Managing cytotoxicity of DMSO vehicle in cell culture experiments.
-
ResearchGate Community. Consensus on DMSO limits in cell culture (0.1% vs 0.5%).
Sources
crystallization techniques for 2-[(10-Cyanopyrido[1,2-a]indol-3-yl)oxy]acetamide
An Application Guide to the Crystallization of 2-[(10-Cyanopyrido[1,2-a]indol-3-yl)oxy]acetamide
Abstract
This document provides a comprehensive guide to developing a robust crystallization methodology for the novel heterocyclic compound, this compound. Given the pharmaceutical potential inherent in the pyrido[1,2-a]indole scaffold, obtaining a pure, stable, and well-defined crystalline form is a critical step in the drug development pipeline.[1][2] This guide moves beyond generic protocols to instill a foundational understanding of the principles at play, enabling researchers to rationally design, execute, and troubleshoot crystallization experiments. We will cover solvent selection strategies, detailed protocols for four primary crystallization techniques, and post-crystallization characterization.
Introduction and Foundational Concepts
The molecule this compound possesses a rigid, fused heterocyclic core with multiple functional groups capable of participating in non-covalent interactions. The indole nitrogen, the cyano group, and the acetamide moiety are all potential sites for hydrogen bonding, while the aromatic system allows for π-π stacking. These structural features suggest that the compound is likely a crystalline solid at room temperature but may exhibit complex solubility behavior and potentially polymorphism—the ability to exist in multiple crystalline forms.[1]
The ultimate goal of crystallization in a pharmaceutical context is to control the solid state of the Active Pharmaceutical Ingredient (API).[3] A consistent crystalline form ensures reproducibility in key properties such as solubility, dissolution rate, stability, and bioavailability.[1] This guide provides the strategic framework to achieve that control.
Pre-Crystallization Strategy: The Path to Supersaturation
Crystallization is initiated by creating a supersaturated solution, a thermodynamically unstable state where the concentration of the solute exceeds its equilibrium solubility.[3] The system then seeks to return to equilibrium through the formation of a solid phase. The journey to high-quality crystals begins with a systematic evaluation of solvents.
Analyte Purity and Physicochemical Profile
Before commencing crystallization screening, it is imperative to ensure the starting material is of the highest possible purity. While crystallization is itself a purification technique, significant impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects.[2]
The pyrido[1,2-a]indole core, common in medicinally relevant compounds, often imparts low solubility in aqueous and non-polar hydrocarbon solvents.[4][5] The presence of the polar cyano and acetamide groups will likely enhance solubility in polar aprotic and protic solvents.
Rational Solvent Screening
The ideal crystallization solvent will dissolve the compound completely at an elevated temperature but exhibit low solubility at room temperature or below.[6] A systematic screening process is the most effective method for identifying suitable solvent systems.
Workflow for Solvent Selection
Caption: Schematic of a vapor diffusion experiment.
Methodology:
-
Prepare a concentrated solution of the compound in a "good" solvent (e.g., DMF, DCM) and place it in a small, open container (e.g., a 1-dram vial).
-
Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a glass jar).
-
Add a volume of a miscible anti-solvent (e.g., Hexane, Water, Diethyl Ether) to the larger container, ensuring the level is below the top of the inner vial.
-
Seal the outer container tightly.
-
Store in a vibration-free location at a constant temperature. The anti-solvent vapor will slowly diffuse into the compound's solution, inducing crystallization over hours or days.
Protocol 4: Anti-Solvent Addition (Liquid Diffusion)
-
Principle: An anti-solvent is carefully layered on top of a solution of the compound, or added dropwise. Crystallization occurs at the interface as the solvents slowly mix. [1][7]* Best For: Compounds that are sensitive to heat. Can be scaled up more easily than vapor diffusion.
Methodology (Layering Technique):
-
Dissolve the compound in a minimal amount of a "good" solvent (e.g., DMF, THF) in a narrow test tube or vial.
-
Choose an anti-solvent that is miscible with the first solvent but has a different density (ideally lower, to layer on top).
-
Using a pipette or syringe, carefully and slowly layer the anti-solvent on top of the compound solution, minimizing mixing to create a distinct interface.
-
Seal the container and leave it undisturbed. Crystals will form at the liquid-liquid interface as the solvents slowly diffuse into one another.
Post-Crystallization: Harvesting and Analysis
Obtaining the crystals is only part of the process. Proper handling and characterization are essential to validate the outcome.
Crystal Harvesting and Drying
-
Isolation: Decant the supernatant (mother liquor). The crystals can be collected using vacuum filtration.
-
Washing: Gently wash the crystals on the filter with a small amount of cold anti-solvent or a solvent in which the compound is known to be poorly soluble. This removes residual mother liquor without dissolving the product.
-
Drying: Air-dry the crystals or dry them under a gentle vacuum. Avoid high temperatures which could damage the crystals or induce a polymorphic transition.
Primary Characterization
-
Visual Inspection: Examine the crystals under a microscope. High-quality crystals often have well-defined facets and a uniform appearance.
-
Melting Point: A sharp melting point range (typically < 2 °C) is a good indicator of purity.
-
Spectroscopy (NMR/FTIR): Confirm the chemical identity and ensure no solvent is incorporated into the crystal lattice (unless a solvate has been formed).
Advanced Characterization
For drug development, understanding the precise solid-state structure is critical.
-
Single Crystal X-ray Diffraction (SCXRD): This is the gold-standard technique for unambiguously determining the three-dimensional atomic structure of a molecule and its packing in the crystal lattice. [8][9]* Powder X-ray Diffraction (PXRD): Used to identify the bulk crystalline form and is essential for polymorphism screening and quality control. [3]
Conclusion
Developing a crystallization protocol for a novel compound like this compound is a systematic, iterative process. There is no single universal method. By applying the principles of solubility, supersaturation, and nucleation, and by methodically exploring the techniques outlined in this guide, researchers can successfully navigate the path from a crude solid to a well-defined, highly pure crystalline material. This foundational work is indispensable for advancing a promising compound through the pipeline of chemical and pharmaceutical development.
References
- Crystallization of Small Molecules. (n.d.). [Source 1]
- Chemical Crystalliz
- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 7), 939–945. [Source 3]
- Pharmaceutical Crystallization in drug development. (2024, October 22). Syrris. [Source 4]
- Mason, A. M., et al. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Source 5]
- Mason, A. M., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Source 6]
- Chung, W. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Organic and Inorganic Chemistry. [Source 7]
- Al-Dhfyan, A., et al. (2019).
- Methods for Crystal Production of natural compounds; a review of recent advancements. (2023, June 29).
- Zaitseva, J. V., et al. (2018). New derivatives of hydrogenated pyrido[4,3-b]indoles as potential neuroprotectors. ScienceOpen. [Source 10]
- Zhang, Y., et al. (2025, February 20). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI. [Source 11]
- Novel convenient 2-step synthesis of pyrido[1,2-a]indoles from pyrylium salts and o-bromoanilines. (2025, August 6).
- Flow Crystallization | Solubility Control. (2024, May 9). Vapourtec. [Source 13]
- Hilfiker, R. (Ed.). (2006). Polymorphism in the Pharmaceutical Industry. CRYSTAL GROWTH & DESIGN. [Source 14]
- Nichols, L. (2022, April 7). 3.3F: Mixed Solvents. Chemistry LibreTexts. [Source 15]
- Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. (2025, April 10). RJPT. [Source 16]
Sources
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- 2. iscientific.org [iscientific.org]
- 3. rjptonline.org [rjptonline.org]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sptlabtech.com [sptlabtech.com]
- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
identifying common impurities in 2-[(10-Cyanopyrido[1,2-a]indol-3-yl)oxy]acetamide synthesis
Technical Support Center: Synthesis of 2-[(10-Cyanopyrido[1,2-a]indol-3-yl)oxy]acetamide
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are working with complex heterocyclic syntheses. As this molecule represents a novel and intricate structure, this document provides a comprehensive troubleshooting guide based on a plausible synthetic route, highlighting potential challenges and common impurities at each stage. Our approach is grounded in established chemical principles to ensure you can anticipate, identify, and resolve issues encountered during your experiments.
The synthesis of this functionalized pyrido[1,2-a]indole is a multi-step process. For the purpose of this guide, we will base our discussion on a logical and feasible synthetic pathway, which is illustrated below. This will allow us to address potential impurities and side reactions in a structured manner.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a four-stage process:
-
Formation of the Pyrido[1,2-a]indole Core: Construction of the fundamental tricyclic system.
-
Functionalization of the Core: Introduction of the cyano and hydroxyl groups onto the pyrido[1,2-a]indole scaffold.
-
Etherification: Coupling of the functionalized core with the acetamide side-chain via a Williamson ether synthesis.
-
Purification and Final Product Characterization: Isolation and verification of the target molecule.
Caption: Proposed synthetic route for this compound.
Section 1: Troubleshooting the Pyrido[1,2-a]indole Core Synthesis
The construction of the pyrido[1,2-a]indole scaffold is the foundational step. A powerful method for this is the aza-Nazarov cyclization.[1][2][3] This reaction, however, can present challenges.
Q1: My aza-Nazarov cyclization is giving a low yield, with a significant amount of starting material remaining. What could be the cause?
A1: This is a common issue and can often be attributed to several factors:
-
Inadequate Acid Catalysis: The aza-Nazarov cyclization is typically promoted by a Brønsted or Lewis acid. If the acid is too weak, or used in insufficient quantity, the reaction may not proceed to completion. Consider using a stronger acid or increasing the catalyst loading. Formic acid is often effective for this transformation.[1][2]
-
Reaction Temperature and Time: These reactions can be sensitive to temperature. If the temperature is too low, the activation energy barrier may not be overcome. Conversely, excessively high temperatures can lead to decomposition. We recommend a careful optimization of the reaction temperature and monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Substrate Stability: The starting materials, particularly diaryl(2-pyridyl)methanols, might be unstable under the reaction conditions, leading to decomposition rather than cyclization.
Q2: I am observing an unexpected byproduct with a mass corresponding to a triarylmethane. How is this forming?
A2: The formation of a triarylmethane is a known side reaction in some aza-Nazarov cyclizations, especially when using formic acid as the solvent and catalyst.[2] The carbocation intermediate, which is key to the cyclization, can be reduced by formic acid, which acts as a hydride donor. To mitigate this, you could try alternative acid catalysts that are less likely to act as reducing agents, such as trifluoroacetic acid, although this may also lead to decomposition if not carefully controlled.[2]
Q3: My product is a mixture of regioisomers. How can I improve the selectivity?
A3: Regioisomer formation is a possibility if your starting materials are unsymmetrical. The regioselectivity of the cyclization is determined by the relative stability of the possible carbocation intermediates. To favor the formation of a single isomer, you might need to modify the electronic properties of your starting materials by changing substituent groups to direct the cyclization to the desired position.
Section 2: Troubleshooting the Functionalization of the Pyrido[1,2-a]indole Ring
Introducing the cyano and hydroxyl groups at the C10 and C3 positions, respectively, requires careful control of electrophilic substitution reactions.
Q1: I am having difficulty with the regioselectivity of the cyanation reaction. How can I ensure the cyano group is introduced at the C10 position?
A1: The pyrido[1,2-a]indole system has several positions susceptible to electrophilic attack. The C10 position is often electronically favorable for such reactions. However, to enhance regioselectivity, consider the following:
-
Choice of Cyanating Agent: The use of a suitable electrophilic cyanating agent is crucial. Reagents like N-cyanosuccinimide (NCS) or others can be effective.[4] More recently, electrochemical methods using TMSCN have shown high regioselectivity in the cyanation of indoles.[5][6]
-
Reaction Conditions: Temperature and solvent can play a significant role in directing the substitution. Running the reaction at lower temperatures can often improve selectivity.
-
Protecting Groups: If regioselectivity remains a problem, you may need to employ a protecting group strategy to temporarily block other reactive sites on the indole ring.
Q2: During the hydroxylation step, I am observing multiple products, suggesting over-oxidation or reaction at other positions. How can I control this?
A2: Direct hydroxylation of such a complex aromatic system can be challenging. Over-oxidation to quinone-like structures or substitution at undesired positions can occur. A more controlled approach would be to first introduce a group that can be readily converted to a hydroxyl group, such as a methoxy group, followed by deprotection. This two-step process often provides better control and higher yields of the desired 3-hydroxy derivative.
Section 3: Troubleshooting the Williamson Ether Synthesis
The coupling of 10-cyanopyrido[1,2-a]indol-3-ol with 2-chloroacetamide is a classic Williamson ether synthesis. However, this reaction is not without its potential pitfalls.[7][8]
Q1: The yield of my etherification is low, and I am recovering a large amount of the starting 10-cyanopyrido[1,2-a]indol-3-ol.
A1: This points to an incomplete reaction, which can be due to several factors:
-
Incomplete Deprotonation: The Williamson ether synthesis requires the formation of an alkoxide (in this case, a phenoxide-like species) from the hydroxyl group.[7][8] Ensure you are using a sufficiently strong base to completely deprotonate the hydroxyl group. Sodium hydride (NaH) or potassium carbonate in a polar aprotic solvent like DMF are common choices.
-
Reactivity of the Alkylating Agent: 2-Chloroacetamide is a primary alkyl halide and should be reactive enough.[9] However, its stability should be considered. Ensure it is of high purity.
-
Reaction Conditions: Ensure the reaction is run under anhydrous conditions, as water can quench the alkoxide. The reaction may also require heating to proceed at a reasonable rate.
Q2: I have identified a byproduct that appears to be an alkene. What is the source of this impurity?
A2: The formation of an alkene is a classic side reaction in Williamson ether synthesis, arising from an E2 elimination reaction that competes with the desired SN2 substitution.[7][10] This is more common with secondary and tertiary alkyl halides, but can occur with primary halides under certain conditions, especially at higher temperatures.
Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.
To favor the SN2 pathway, consider lowering the reaction temperature and using a less sterically hindered base.
Q3: Is there a risk of N-alkylation on the pyrido[1,2-a]indole nitrogen?
A3: Yes, N-alkylation is a potential side reaction, as the nitrogen in the pyrido[1,2-a]indole system can also be nucleophilic. The relative extent of O- versus N-alkylation will depend on the reaction conditions, including the solvent and the counter-ion of the base used. Harder cations (like Na+) tend to favor O-alkylation, while softer cations and polar aprotic solvents can sometimes favor N-alkylation. Careful analysis of your product mixture by NMR and MS is essential to identify any N-alkylated isomers.
Section 4: Final Product and Purification Issues
The final product, this compound, is a polar, poly-functional molecule, which can present purification challenges.
Q1: During workup or purification, I am detecting the formation of 2-[(10-Cyanopyrido[1,2-a]indol-3-yl)oxy]acetic acid. Why is this happening?
A1: The acetamide functional group can be susceptible to hydrolysis under either acidic or basic conditions, particularly at elevated temperatures.[11][12][13][14][15] If your workup or purification involves prolonged exposure to strong acids or bases, you may see the formation of the corresponding carboxylic acid. To avoid this, use mild conditions and aim to perform purification steps at or below room temperature. Neutralizing any acidic or basic solutions promptly during workup is also recommended.
Q2: My final compound is difficult to purify by standard silica gel chromatography. It either streaks badly or doesn't elute.
A2: This is a common problem with polar, nitrogen-containing heterocyclic compounds.[16][17]
-
Streaking on Silica: The basic nitrogen atoms in your molecule can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and streaking. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your eluent can help to neutralize these acidic sites and improve chromatography.[16]
-
High Polarity: If your compound is too polar to elute from silica gel with common solvent systems, you have a few options:
-
Reversed-Phase Chromatography: This is often the best choice for polar compounds. A C18 column with a mobile phase of water/acetonitrile or water/methanol, often with a small amount of formic acid or trifluoroacetic acid as a modifier, can provide excellent separation.[16]
-
Alternative Normal Phase Media: Consider using a less acidic stationary phase like neutral alumina.
-
HILIC: Hydrophilic Interaction Liquid Chromatography is another excellent technique for purifying very polar compounds.[18]
-
Frequently Asked Questions (FAQs)
Q: What are the most effective analytical techniques for identifying impurities in this synthesis?
A: A combination of techniques is usually necessary for comprehensive impurity profiling:[19][20][][22][23]
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the components of your reaction mixture and assessing purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weights of the components separated by HPLC, which is invaluable for identifying known and unknown impurities.
-
High-Resolution Mass Spectrometry (HRMS): Can provide the exact mass and therefore the elemental composition of impurities, which is crucial for structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the final product and any major impurities that can be isolated.
Q: What general strategies can I employ to minimize impurity formation throughout the synthesis?
A:
-
Use High-Purity Starting Materials and Reagents: Impurities in your starting materials can carry through the synthesis or interfere with the reactions.
-
Optimize Reaction Conditions: Carefully control temperature, reaction time, and stoichiometry.
-
Inert Atmosphere: For sensitive reactions, such as those involving strong bases or organometallics, working under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with oxygen or moisture.
-
Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction. This will help you determine the optimal time to quench the reaction, preventing the formation of degradation products from over-reaction.
Q: How can I definitively confirm the structure of my final product?
A: A combination of spectroscopic methods is required for unambiguous structure confirmation:
-
1H and 13C NMR: To establish the carbon-hydrogen framework.
-
2D NMR (COSY, HSQC, HMBC): To confirm connectivity within the molecule.
-
HRMS: To confirm the elemental composition.
-
FT-IR: To identify key functional groups (e.g., the nitrile and amide).
If possible, growing a single crystal for X-ray crystallography provides the ultimate structural proof.
Summary of Potential Impurities
| Synthetic Stage | Potential Impurity Type | Common Causes |
| Pyrido[1,2-a]indole Core Synthesis | Unreacted Starting Material | Incomplete reaction; insufficient catalysis. |
| Triarylmethane byproduct | Reduction of carbocation intermediate. | |
| Regioisomers | Lack of regiocontrol in cyclization. | |
| Functionalization | Isomeric Products | Poor regioselectivity in electrophilic substitution. |
| Over-oxidized products | Harsh reaction conditions during hydroxylation. | |
| Williamson Ether Synthesis | Unreacted Phenol | Incomplete deprotonation; poor alkylating agent reactivity. |
| Alkene Byproduct | E2 elimination competing with SN2 substitution.[7][10] | |
| N-alkylated Isomer | Competing nucleophilicity of the indole nitrogen. | |
| Final Product Stage | Hydrolyzed Carboxylic Acid | Acidic or basic conditions during workup/purification.[11][12][15] |
References
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved February 21, 2026, from [Link]
-
Chemistry Stack Exchange. (2018, December 28). How is the hydrolysis of amides done in a lab? Retrieved February 21, 2026, from [Link]
- BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis. BenchChem Technical Support.
- Anonymous. (2025, May 11). Amides can be hydrolysed under acidic or basic conditions too. Chemistry LibreTexts.
-
Chemistry Steps. (n.d.). Hydrolysis of Amides. Retrieved February 21, 2026, from [Link]
-
AK Lectures. (n.d.). Hydrolysis of Amides. Retrieved February 21, 2026, from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved February 21, 2026, from [Link]
-
ACS Publications. (n.d.). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. Retrieved February 21, 2026, from [Link]
- S. S. Shinde, et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research.
-
PubMed. (2010, November 15). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Retrieved February 21, 2026, from [Link]
-
ResearchGate. (2025, August 10). Alkylating reactivity and herbicidal activity of chloroacetamides. Retrieved February 21, 2026, from [Link]
-
Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved February 21, 2026, from [Link]
- Sigma-Aldrich. (n.d.).
- Chemos GmbH & Co. KG. (n.d.).
- Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros.
-
Indian Academy of Sciences. (n.d.). An efficient synthesis of 3-indolyl substituted pyrido[1,2-a]benzimidazoles as potential antimicrobial and antioxidant agents. Retrieved February 21, 2026, from [Link]
- IJNRD.org. (2024, February 2). Impurity Profiling in different analytical techniques.
-
ResearchGate. (n.d.). The synthesis of pyrido[1,2‐a] indole derivatives. Retrieved February 21, 2026, from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved February 21, 2026, from [Link]
- Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook.
-
PubMed. (2017, September 1). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Retrieved February 21, 2026, from [Link]
- RSC Publishing. (2023, July 19).
- RSC Publishing. (n.d.). An efficient synthesis of pyrido[1,2-a]indoles through aza-Nazarov type cyclization.
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved February 21, 2026, from [Link]
- Beilstein Archives. (2023, January 17). Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles.
- Francis Academic Press. (n.d.).
-
Organic Chemistry Portal. (2021). Site-Selective Electrochemical C-H Cyanation of Indoles. Retrieved February 21, 2026, from [Link]
-
PubMed. (2021, August 6). Site-Selective Electrochemical C-H Cyanation of Indoles. Retrieved February 21, 2026, from [Link]
- Scientific Research Publishing. (2023, August 29). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
- RSC Publishing. (n.d.). Recent advances in the synthesis of pyrido[1,2-a]indoles.
- MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
-
PubMed. (2022, June 1). Phosphoric Acid Catalyzed Electrophilic Thiocyanation of Indoles: Access to SCN-Containing Aryl-Indole Compounds. Retrieved February 21, 2026, from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: An Efficient Synthesis of Pyrido[1,2-a]indoles Through Aza-Nazarov Type Cyclization. Retrieved February 21, 2026, from [Link]
- MDPI. (2021, August 8).
- PMC. (2023, January 17). Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles.
- Eureka. (2022, August 5). Synthesis method of 2-cyano-2-oximido acetamide sodium salt and cymoxanil.
- ACS Publications. (2005, July 13).
- Beilstein Journals. (2021, June 18). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)
- Bentham Science. (n.d.).
- RSC Publishing. (n.d.).
- RSC Publishing. (n.d.). New strategies and applications using electrophilic cyanide-transfer reagents under transition metal-free conditions. Organic Chemistry Frontiers.
- Thieme Gruppe. (n.d.). SOS Author Spotlight: Philip Harris (Pyrido[1,2-α]indoles).
-
PubMed. (2014, September 12). "On water" expedient synthesis of 3-indolyl-3-hydroxy oxindole derivatives and their anticancer activity in vitro. Retrieved February 21, 2026, from [Link]
- Journal of Synthetic Chemistry. (n.d.). Efficient One-Pot Synthesis of N-(4-Fluorophenyl)-2-(1H-indol-3-yl)
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Technical Support Center: Optimizing Reaction Temperature for Cyanopyridoindole Formation
Welcome to the technical support center for the synthesis of cyanopyridoindoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the optimization of reaction temperature. The formation of the cyanopyridoindole scaffold, a key structural motif in many biologically active compounds, often requires precise control of reaction conditions, with temperature being a critical parameter influencing yield, purity, and even the regiochemical outcome.
Part 1: Troubleshooting Guide
This section addresses specific challenges you may encounter during the synthesis of cyanopyridoindoles, with a focus on resolving them by optimizing the reaction temperature.
Problem: Low or No Yield of Cyanopyridoindole
A low or negligible yield is one of the most common issues in complex heterocyclic synthesis. Temperature plays a pivotal role in overcoming activation energy barriers without leading to unwanted side reactions.
Possible Causes and Solutions:
-
Insufficient Reaction Temperature: The reaction may not have enough energy to overcome the activation barrier for the key bond-forming steps, such as the initial condensation or the subsequent cyclization.
-
Troubleshooting Step: Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at each temperature point to identify the onset of product formation. For many indole syntheses, temperatures can range from ambient to over 150°C, depending on the specific methodology.[1]
-
-
Thermal Degradation of Starting Materials or Product: Indole and cyanopyridine derivatives can be susceptible to decomposition at elevated temperatures.[2][3][4] Excessive heat can lead to charring and the formation of a complex mixture of unidentifiable byproducts.
-
Troubleshooting Step: If you observe darkening of the reaction mixture or a decrease in the desired product spot on TLC with increasing temperature, you are likely exceeding the thermal stability of your compounds. In such cases, consider lowering the temperature and extending the reaction time. For thermally sensitive substrates, a systematic screen of lower temperatures (e.g., from room temperature to 80°C) is recommended.[1]
-
-
Catalyst Inactivity: If your reaction employs a catalyst, its activity may be highly temperature-dependent.
-
Troubleshooting Step: Consult the literature for the optimal temperature range for your specific catalyst. Some catalysts require an initial activation at a higher temperature, while others may decompose if overheated.
-
Troubleshooting Workflow for Low Yield
Caption: Plausible mechanism for cyanopyridoindole formation via a Pictet-Spengler reaction.
Temperature influences each step of this process. The initial imine formation is often reversible and can be favored by moderate heating. The cyclization step, which is typically rate-determining, has a significant activation energy and often requires elevated temperatures to proceed at a reasonable rate. [5]However, excessively high temperatures can promote side reactions or degradation.
Q2: What is the typical temperature range for a Pictet-Spengler reaction in this context?
The optimal temperature for a Pictet-Spengler reaction is highly substrate-dependent. For electron-rich indoles, the reaction can sometimes proceed at or near room temperature. [6]However, for less reactive substrates, temperatures ranging from 60°C to refluxing in solvents like toluene or xylene are common. [7][5]A good starting point for optimization is often around 80°C.
Q3: Can microwave irradiation be beneficial for optimizing the reaction temperature?
Yes, microwave-assisted organic synthesis (MAOS) can be a powerful tool. [8][9]Microwave heating can rapidly and efficiently heat the reaction mixture to the target temperature, often leading to significantly shorter reaction times and cleaner reaction profiles. [10]It allows for precise temperature control and can enable reactions to be run at temperatures above the solvent's boiling point in sealed vessels. [9]If you are struggling with long reaction times or low yields with conventional heating, exploring microwave-assisted synthesis is a logical next step.
Q4: How can I distinguish between a slow reaction and thermal degradation?
This can be determined by careful monitoring of the reaction over time at a given temperature using TLC or LC-MS.
-
Slow Reaction: The intensity of the starting material spots/peaks will slowly decrease, while the product spot/peak will gradually increase. There will be minimal formation of new, unidentified spots/peaks.
-
Thermal Degradation: You will observe a rapid disappearance of the starting material and/or product spots/peaks, accompanied by the appearance of multiple new spots/peaks, often with streaking on the TLC plate, or a general darkening of the reaction mixture.
Q5: My cyanopyridine starting material is electron-deficient. How does this affect the optimal reaction temperature?
An electron-deficient cyanopyridine may be a less reactive aldehyde or ketone component in a Pictet-Spengler reaction. This could necessitate higher reaction temperatures to facilitate the initial condensation with the tryptamine derivative. Similarly, if the cyanopyridoindole is being formed via a Vilsmeier-Haack type reaction, an electron-deficient substrate will require more forcing conditions, including higher temperatures. [11]
Part 3: Experimental Protocols
General Protocol for Temperature Optimization in Cyanopyridoindole Synthesis
This protocol provides a framework for systematically optimizing the reaction temperature.
-
Reaction Setup: In a series of small reaction vessels (e.g., microwave vials or small round-bottom flasks), combine the tryptamine derivative (1.0 eq.), the cyano-substituted carbonyl compound (1.1 eq.), and the chosen solvent. If a catalyst is used, add it at this stage.
-
Temperature Screening:
-
Set up reactions at a range of temperatures (e.g., 40°C, 60°C, 80°C, 100°C, and 120°C).
-
If using a microwave reactor, set the target temperature for each vial. For conventional heating, use a pre-heated oil bath or heating block.
-
-
Reaction Monitoring:
-
At regular intervals (e.g., 1, 2, 4, and 8 hours), take a small aliquot from each reaction mixture.
-
Analyze the aliquots by TLC or LC-MS to assess the consumption of starting materials and the formation of the desired product and any byproducts.
-
-
Data Analysis:
-
Identify the temperature that provides the best balance of reaction rate and product purity.
-
Note any temperatures at which significant degradation is observed.
-
-
Optimization of Reaction Time: Once an optimal temperature is identified, perform a time-course experiment at that temperature to determine the point at which the reaction reaches completion or the product concentration is maximized before any significant degradation occurs.
-
Scale-Up: Once the optimal temperature and time are determined, the reaction can be scaled up.
References
-
MDPI. (2022, January 17). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. Retrieved from [Link]
- Zhu, Y.-R., et al. (2021). Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. Synlett, 32(18), 1823-1826.
-
ResearchGate. (n.d.). Scheme 2. The plausible mechanism for the synthesis of indole-pyrido[2,3-d]pyrimidine in the presence of γ-Fe2O3@HAp@PBABMD@Cu. Retrieved from [Link]
- Wiley Online Library. (2022). Entropy‐Induced Selectivity Switch in Gold Catalysis: Fast Access to Indolo[1,2‐a]quinolines. Chemistry – A European Journal, 28(49), e202201331.
-
Organic Syntheses. (2024, February 14). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Plausible reaction mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Plausible reaction pathway. Retrieved from [Link]
- RSC Publishing. (2021, June 9). Elucidating the mechanism and origins of selectivity on catalyst-dependent cyclization reactions to form polycyclic indolines from a theoretical study. RSC Advances, 11(34), 20858-20866.
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Microwave Assisted Pictet–Spengler and Bischler–Napieralski Reactions. Retrieved from [Link]
-
PMC. (n.d.). Base and Ligand-Free Room Temperature Synthesis of N-Fused Heteroaromatic Compounds via the Transition Metal-Catalyzed Cycloisomerization Protocol. Retrieved from [Link]
-
chemeurope.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]
-
ScienceDirect. (n.d.). USE OF HIGH-TEMPERATURE CHEMISTRIES. Retrieved from [Link]
- RSC Publishing. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27352-27383.
-
Digital Commons@DePaul. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Retrieved from [Link]
-
MDPI. (2020, January 19). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]
-
ARC Journals. (2015, November 15). Degradation of Quinoline and Indole by Thermophilic Bacteria (Anoxybacillusrupiensis Ir2 (JQ912240)). Retrieved from [Link]
-
ACS Publications. (2026, February 18). Synthesis of Chiral (hydro)Indoloquinazolinones via Enantioselective Copper-Catalyzed Borylative Cyclization. Retrieved from [Link]
-
PMC. (2013, June 26). Mild and efficient cyanuric chloride catalyzed Pictet–Spengler reaction. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2025, October 17). Microwave Assisted Organic Synthesis of Heterocyclic Compound. Retrieved from [Link]
-
LCGC International. (2022, April 15). How Does Temperature Affect Selectivity?. Retrieved from [Link]
-
ResearchGate. (n.d.). Plausible mechanism for the reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Plausible reaction mechanism; (b) synthetic applications. Retrieved from [Link]
-
ACS Publications. (n.d.). Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. Retrieved from [Link]
-
PMC. (2018, November 1). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Retrieved from [Link]
-
SciSpace. (n.d.). Microbial Degradation of Indole and Its Derivatives. Retrieved from [Link]
-
MDPI. (2016, May 27). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Retrieved from [Link]
-
Frontiers. (2020, May 5). The Advances in the Special Microwave Effects of the Heterogeneous Catalytic Reactions. Retrieved from [Link]
-
MDPI. (2024, September 26). Microwave-Assisted Enzymatic Reactions toward Medicinally Active Heterocycles. Retrieved from [Link]
-
ResearchGate. (2025, October 18). (PDF) The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]
-
MDPI. (2024, April 26). Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. Retrieved from [Link]
-
ResearchGate. (2023, June 7). (PDF) Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. Retrieved from [Link]
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overcoming steric hindrance in pyrido[1,2-a]indole functionalization
A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Steric Hindrance
Welcome to the Technical Support Center for Pyrido[1,2-a]indole Functionalization. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthetic challenges posed by steric hindrance in the functionalization of the pyrido[1,2-a]indole core. Pyrido[1,2-a]indoles are a critical scaffold in medicinal chemistry and materials science, and overcoming the steric challenges in their synthesis is key to unlocking their full potential.[1]
I. Troubleshooting Guide: Navigating Steric Hindrance in Pyrido[1,2-a]indole Functionalization
This section addresses specific experimental issues in a question-and-answer format, providing both theoretical explanations and practical solutions.
Problem 1: Low to No Yield in C-H Arylation at the Sterically Hindered C4 Position
Question: I am attempting a direct C-H arylation of my N-substituted pyrido[1,2-a]indole at the C4 position, but I am observing very low yields or no product formation. What are the likely causes and how can I resolve this?
Answer:
The C4 position of the pyrido[1,2-a]indole nucleus is sterically encumbered due to its proximity to the fused pyridine ring. Direct C-H functionalization at this site is challenging due to the difficulty of the catalyst in accessing the C4-H bond.[2] The issue is often exacerbated by the electronic properties of the indole core, which favor functionalization at the C2 or C3 positions.[3]
Causality and Recommended Solutions:
-
Inadequate Catalyst Activation and Steric Clash: Standard palladium catalysts may not be sufficiently active or may be too bulky to effectively coordinate at the C4 position.
-
Solution: Employ a more active catalyst system. The use of a transient directing group, such as an amino acid, can facilitate the formation of a palladacycle intermediate that favors the C4 position.[4] Glycine, for instance, has been successfully used as an inexpensive transient directing group for the C4-arylation of indole-3-carbaldehydes.[4]
-
-
Unfavorable Reaction Kinetics: The activation energy for C4-H bond cleavage is likely high due to steric hindrance.
-
Solution: Optimize reaction conditions to favor the desired pathway. This includes increasing the reaction temperature and time. However, be mindful of potential side reactions at higher temperatures.
-
Experimental Protocol: C4-Arylation using a Transient Directing Group (Analogous Procedure)
This protocol is adapted from a method for the C4-arylation of indoles and can be applied to pyrido[1,2-a]indoles with a C3-aldehyde.[4]
| Reagent | Amount | Notes |
| Pyrido[1,2-a]indole-3-carbaldehyde | 1.0 equiv. | |
| Aryl Iodide | 1.5 equiv. | |
| Pd(OAc)₂ | 5 mol% | |
| Glycine | 20 mol% | Transient Directing Group |
| K₂CO₃ | 2.0 equiv. | Base |
| HFIP/AcOH (9:1) | 0.2 M | Solvent |
Procedure:
-
To a sealed vial, add the pyrido[1,2-a]indole-3-carbaldehyde, aryl iodide, Pd(OAc)₂, glycine, and K₂CO₃.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen).
-
Add the HFIP/AcOH solvent mixture via syringe.
-
Seal the vial and heat the reaction mixture at 120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
DOT Diagram: C4-Arylation Workflow
Caption: Troubleshooting C4-arylation of pyrido[1,2-a]indoles.
Problem 2: Poor Regioselectivity in Cross-Coupling Reactions of Halogenated Pyrido[1,2-a]indoles
Question: I am performing a Suzuki-Miyaura coupling on a 4-bromo-pyrido[1,2-a]indole, but I am getting a mixture of products, including debromination and coupling at other positions. How can I improve the regioselectivity?
Answer:
Poor regioselectivity in cross-coupling reactions of halogenated pyrido[1,2-a]indoles can be attributed to several factors, including the electronic nature of the heterocyclic core, catalyst inhibition by the pyridine nitrogen, and steric hindrance around the reactive site.
Causality and Recommended Solutions:
-
Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[5] This can lead to side reactions or incomplete conversion.
-
Steric Hindrance: The steric environment around the C4-bromo substituent can impede the approach of the palladium catalyst and the boronic acid coupling partner.
-
Solution: In addition to bulky ligands, which can create a more open coordination sphere around the palladium, optimizing the base is crucial. A non-nucleophilic, strong base like K₃PO₄ or Cs₂CO₃ is often effective in promoting the transmetalation step without causing unwanted side reactions.
-
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-pyrido[1,2-a]indole
| Reagent | Amount | Notes |
| 4-Bromo-pyrido[1,2-a]indole | 1.0 equiv. | |
| Arylboronic Acid | 1.5 equiv. | |
| Pd₂(dba)₃ | 2.5 mol% | |
| SPhos | 5 mol% | Bulky, electron-rich ligand |
| K₃PO₄ | 2.0 equiv. | Base |
| Toluene/H₂O (10:1) | 0.1 M | Solvent |
Procedure:
-
In a flame-dried Schlenk flask, combine the 4-bromo-pyrido[1,2-a]indole, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 100-110 °C for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography.
DOT Diagram: Suzuki Coupling Mechanism
Sources
- 1. Recent advances in the synthesis of pyrido[1,2-a]indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Regiocontrolled Direct C-H Arylation of Indoles at the C4 and C5 Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
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- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the ¹H-NMR Spectroscopic Analysis of 2-[(10-Cyanopyrido[1,2-a]indol-3-yl)oxy]acetamide
This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H-NMR) spectrum of the novel heterocyclic compound, 2-[(10-Cyanopyrido[1,2-a]indol-3-yl)oxy]acetamide. In the absence of a publicly available experimental spectrum for this specific molecule, this document establishes a robust, predicted spectrum based on foundational NMR principles and comparative data from structurally related analogs. This guide is intended for researchers and professionals in drug development and organic chemistry, offering a detailed framework for the structural elucidation of complex nitrogen-containing heterocyclic systems.
Introduction: The Imperative of Spectroscopic Verification
In the synthesis of novel chemical entities for pharmaceutical development, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular characterization, providing unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For a complex, polycyclic, and highly functionalized structure like this compound, ¹H-NMR is the first and most critical step in verifying its identity.
The molecule's core, a pyrido[1,2-a]indole system, is a rigid aromatic scaffold found in various biologically active compounds. The strategic placement of a cyano group at the C-10 position and an oxyacetamide side chain at the C-3 position introduces specific electronic effects that profoundly influence the chemical shifts of the aromatic protons. Understanding these influences is key to an accurate spectral interpretation. This guide will deconstruct the molecule's structure to predict its ¹H-NMR spectrum, compare it with known compounds, and outline a definitive experimental protocol for its acquisition.
Predicted ¹H-NMR Spectrum Analysis
The predicted ¹H-NMR spectrum is based on the analysis of the molecule's distinct structural fragments: the pyrido[1,2-a]indole aromatic core and the flexible oxyacetamide side chain. The analysis considers inductive effects, resonance, and anisotropic effects from the aromatic rings and functional groups.
Molecular Structure for Analysis:
(Note: Image is a representation for proton numbering purposes.)
Table 1: Predicted ¹H-NMR Data for this compound (in DMSO-d₆, 400 MHz)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) | Rationale & Comparative Insights |
| -NH₂ (Amide) | 7.5 - 7.8 | Broad Singlet | 2H | - | Amide protons are exchangeable and exhibit broad signals. Their chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, they typically appear in this region. |
| -OCH₂- | 4.8 - 5.0 | Singlet | 2H | - | The methylene protons are adjacent to an electron-withdrawing oxygen atom and a carbonyl group, causing a significant downfield shift. The absence of adjacent non-equivalent protons leads to a singlet.[1] |
| H-1 | 8.5 - 8.7 | Doublet | 1H | J ≈ 7.0 | This proton is part of the pyridine ring and is deshielded by the adjacent nitrogen atom. |
| H-2 | 7.2 - 7.4 | Triplet | 1H | J ≈ 7.5 | Coupled to H-1 and H-4, expected to show a triplet or doublet of doublets. |
| H-4 | 7.6 - 7.8 | Doublet | 1H | J ≈ 8.5 | Deshielded due to its proximity to the fused indole system. |
| H-5 | 7.9 - 8.1 | Singlet | 1H | - | The proton on the five-membered ring is often a singlet in related indole structures.[2] |
| H-6 | 7.7 - 7.9 | Doublet | 1H | J ≈ 8.0 | Part of the benzene ring of the indole moiety. Typical aromatic region. |
| H-7 | 7.3 - 7.5 | Triplet | 1H | J ≈ 7.5 | Coupled to H-6 and H-8. |
| H-8 | 7.4 - 7.6 | Triplet | 1H | J ≈ 7.5 | Coupled to H-7 and H-9. |
| H-9 | 8.2 - 8.4 | Doublet | 1H | J ≈ 8.0 | Significantly deshielded by the strong electron-withdrawing effect of the adjacent cyano group at C-10. The presence of a cyano group on an aromatic ring is known to shift adjacent protons downfield.[3][4][5] |
Comparative Analysis with Structurally Related Compounds
To ground our predictions, we can compare the expected chemical shifts with experimental data from simpler, yet structurally relevant, molecules. Indole and its derivatives provide a foundational comparison for the aromatic protons.
Table 2: Comparison of Predicted Aromatic Proton Shifts with Experimental Data of Indole
| Proton Position | Predicted Shift (Target Molecule) (ppm) | Experimental Shift (Indole in CDCl₃) (ppm)[6] | Key Influence in Target Molecule |
| Pyrrole Ring Proton (H-5) | 7.9 - 8.1 | ~6.5 | The fusion into the larger, electron-deficient pyrido[1,2-a] system causes significant deshielding. |
| Benzene Ring Protons (H-6 to H-9) | 7.3 - 8.4 | 7.1 - 7.7 | The overall shifts are pushed downfield due to the rigid, fused ring system. The H-9 proton is specifically and strongly deshielded by the C-10 cyano group, a feature absent in the parent indole.[6] |
This comparison highlights the significant deshielding effect of the fused pyrido[1,2-a] ring system and the powerful, localized influence of the cyano substituent. While simple indole provides a starting point, the electronic environment of the target molecule is substantially different.
Alternative and Complementary Spectroscopic Techniques
While ¹H-NMR is primary, a full structural elucidation requires a multi-faceted approach. The following techniques would be essential to confirm the proposed structure and the ¹H-NMR assignments.
Table 3: Complementary Analytical Techniques
| Technique | Purpose | Expected Outcome |
| ¹³C-NMR | Carbon Skeleton Analysis | Will confirm the number of unique carbon atoms. The cyano carbon (C≡N) will appear around 115-120 ppm, and the carbonyl carbon (C=O) around 170-175 ppm.[7] |
| 2D COSY | Proton-Proton Correlation | Establishes which protons are coupled (J-coupling). This would definitively link H-1 to H-2, H-6 to H-7, H-7 to H-8, and H-8 to H-9, confirming their positions in the respective rings.[8] |
| 2D HSQC/HMQC | Direct Carbon-Proton Correlation | Correlates each proton signal to the carbon atom it is directly attached to, allowing for unambiguous assignment of the carbon spectrum based on the proton assignments. |
| 2D HMBC | Long-Range Carbon-Proton Correlation | Shows correlations between protons and carbons that are 2-3 bonds away. Crucial for confirming the connectivity of the entire fused ring system and the attachment points of the substituents. For example, a correlation between the -OCH₂- protons and C-3 would confirm the position of the side chain. |
| HRMS | High-Resolution Mass Spectrometry | Provides the exact mass of the molecule, which can be used to determine its elemental formula with high confidence, serving as a final check on the molecular identity.[9] |
Experimental Protocol: Acquiring a High-Quality ¹H-NMR Spectrum
This section details a standardized protocol for obtaining the ¹H-NMR spectrum of the title compound. Adherence to this protocol ensures data quality and reproducibility.
Sample Preparation
-
Mass Measurement: Accurately weigh approximately 5-10 mg of the solid this compound sample.
-
Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Its high polarity is expected to fully dissolve the compound, and it will allow for the observation of the exchangeable -NH₂ protons.
-
Dissolution: Transfer the weighed sample into a clean, dry standard 5 mm NMR tube. Add approximately 0.6 mL of DMSO-d₆.[8]
-
Homogenization: Cap the NMR tube and gently vortex or sonicate for 1-2 minutes to ensure complete dissolution of the sample. Visually inspect for any undissolved particulate matter.
-
Filtering (Optional): If particulates are present, filter the solution through a small plug of glass wool into a new NMR tube to prevent magnetic field shimming issues.
NMR Instrument Configuration & Data Acquisition Workflow
The following workflow is designed for a standard 400 or 500 MHz NMR spectrometer.
Caption: Standard workflow for NMR data acquisition and processing.
Table 4: Key Acquisition Parameters
| Parameter | Recommended Value | Purpose |
| Spectrometer Frequency | ≥ 400 MHz | Higher field provides better signal dispersion and resolution. |
| Pulse Angle | 30-45 degrees | Provides a good signal-to-noise ratio without saturating the sample, allowing for shorter relaxation delays. |
| Acquisition Time | 2-4 seconds | Ensures sufficient resolution to resolve fine coupling patterns. |
| Relaxation Delay (d1) | 2 seconds | Allows for nearly complete T1 relaxation of protons, ensuring accurate integration.[8] |
| Number of Scans | 16-64 | Signal averaging to improve the signal-to-noise ratio. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
Conclusion
The structural elucidation of this compound is readily achievable through a systematic application of modern NMR techniques. This guide has established a detailed predicted ¹H-NMR spectrum, highlighting the key structural features and their electronic influences on proton chemical shifts. The strong deshielding effect of the fused aromatic core and the electron-withdrawing cyano group are the most prominent features expected in the spectrum.
By following the provided experimental protocol and complementing the ¹H-NMR data with 2D correlation experiments (COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry, researchers can achieve an unambiguous and definitive confirmation of the molecule's structure, ensuring the scientific integrity of their findings.
References
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Shishmakov, A. S., et al. (2016). ¹H NMR Characterization of Two New Pyridoxine Derivatives. Journal of Structural Chemistry, 57, 1034–1039. Available at: [Link]
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Belskaya, N. P., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI. Available at: [Link]
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Zhang, L., et al. (2018). Characteristics of the constituents from the roots of Polygonum multiflorum. Functional Foods in Health and Disease. Available at: [Link]
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Chen, Y., et al. (2022). HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum. MDPI. Available at: [Link]
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Supporting Information for a publication. Royal Society of Chemistry. Available at: [Link]
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Baviskar, A. T., et al. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PMC. Available at: [Link]
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Abraham, R. J., & Reid, M. (n.d.). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]
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Sathish, M., et al. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. PMC. Available at: [Link]
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Al-Hourani, B. J., et al. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org. Available at: [Link]
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NMR Spectro. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Available at: [Link]
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PubChem. (n.d.). 2-(1H-indol-3-yl)-2-oxoacetamide. PubChem. Available at: [Link]
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FooDB. (2010). Showing Compound 1H-Indole-3-acetamide (FDB000937). FooDB. Available at: [Link]
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Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2). Available at: [Link]
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Al-Ghorbani, M., et al. (2025). Utilization of 2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide for the synthesis of thiazole, pyrazole and pyridene derivatives with a biological evaluation. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). ¹H NMR spectrum of I. ResearchGate. Available at: [Link]
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Patil, S. A., et al. (2021). Synthesis, Characterization and Biological Evaluation of Indole-Pyrazole Amalgamated α-Cyano Substituted Chalcones. PubMed. Available at: [Link]
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Gobouri, A. A., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters. Available at: [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry Characterization of Cyanopyrido[1,2-a]indole Acetamide
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of modern pharmaceutical science. This guide provides an in-depth comparison of mass spectrometry techniques for the characterization of cyanopyrido[1,2-a]indole acetamide, a heterocyclic compound of interest in medicinal chemistry. By synthesizing established fragmentation principles with practical experimental insights, this document serves as a comprehensive resource for developing robust analytical methods.
Strategic Selection of Ionization Techniques
The choice of ionization source is paramount for achieving optimal sensitivity and generating structurally informative mass spectra. For a molecule with the structural complexity of cyanopyrido[1,2-a]indole acetamide, which possesses both polar and non-polar characteristics, a careful evaluation of Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI) is warranted.
Electrospray Ionization (ESI): The Workhorse for Polar Analytes
ESI is a soft ionization technique that is exceptionally well-suited for polar and ionizable compounds. Given the presence of the acetamide and the nitrogen-containing heterocyclic core, cyanopyrido[1,2-a]indole acetamide is a strong candidate for ESI.
-
Mechanism of Ionization: In ESI, the analyte in solution is nebulized into a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplet surface increases, leading to the eventual ejection of protonated analyte ions, typically [M+H]⁺, into the gas phase. This gentle process minimizes in-source fragmentation, preserving the molecular ion for subsequent tandem mass spectrometry (MS/MS) analysis.
-
Causality in Experimental Choice: The nitrogen atoms within the pyrido[1,2-a]indole ring system and the amide nitrogen are readily protonated, making positive-ion ESI the logical starting point. The choice of solvent is critical; a mixture of acetonitrile or methanol with water and a small amount of a proton source like formic acid will facilitate efficient ionization.
Atmospheric Pressure Chemical Ionization (APCI): A Complementary Approach for Less Polar Compounds
APCI is another soft ionization technique that is particularly effective for less polar and thermally stable small molecules.[1][2] It can be a valuable alternative or complement to ESI for compounds that are not readily pre-charged in solution.
-
Mechanism of Ionization: In APCI, the analyte solution is vaporized in a heated nebulizer. A corona discharge then ionizes the solvent molecules, which in turn transfer a proton to the analyte molecules through gas-phase chemical reactions.[1]
-
Causality in Experimental Choice: The fused aromatic system of the pyrido[1,2-a]indole core imparts a degree of non-polarity to the molecule. If ESI proves to be inefficient, APCI offers a robust alternative.[1][3] Its compatibility with a wider range of solvents and higher flow rates can also be advantageous.
Matrix-Assisted Laser Desorption/Ionization (MALDI): A Niche Application for High-Throughput Screening
While traditionally used for large biomolecules, advances in matrix development have expanded the utility of MALDI for small molecule analysis.[4]
-
Mechanism of Ionization: The analyte is co-crystallized with a large excess of a matrix compound. A pulsed laser desorbs and ionizes the matrix, which then transfers a proton to the analyte. This process is also considered a soft ionization technique.
-
Causality in Experimental Choice: MALDI could be considered for high-throughput screening applications where direct analysis from a sample plate is desired. The choice of matrix is critical for small molecules to avoid interference in the low mass range.[5][6] For a polar molecule like cyanopyrido[1,2-a]indole acetamide, matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) would be appropriate starting points.[4]
Predicted Fragmentation Pathways: A Structural Roadmap
Tandem mass spectrometry (MS/MS) is indispensable for structural elucidation. By inducing fragmentation of the protonated molecular ion, a unique fingerprint of product ions is generated, providing a wealth of structural information. The predicted fragmentation of cyanopyrido[1,2-a]indole acetamide is based on the established fragmentation patterns of its constituent functional groups.
A key fragmentation is expected to be the loss of a neutral ketene molecule (CH₂=C=O) from the acetamide side chain.[7] This is a common fragmentation pathway for N-acetylated compounds and results in a stable product ion.
Further fragmentation is likely to involve the fused heterocyclic core. Studies of similar fused nitrogen-containing ring systems, such as pyridazino-indoles, have shown characteristic cross-ring cleavages.[8] For the cyanopyrido[1,2-a]indole core, fragmentation could involve the pyridine or indole portions of the molecule.
The cyano group (-C≡N) can also influence fragmentation. While often stable, it can be lost as a neutral radical or participate in rearrangements. The loss of HCN is a common fragmentation pathway for aromatic isocyanides and could be a possibility here.[9]
Below is a Graphviz diagram illustrating the predicted primary fragmentation pathway for the protonated cyanopyrido[1,2-a]indole acetamide.
Caption: Predicted primary fragmentation of cyanopyrido[1,2-a]indole acetamide.
Experimental Protocol: A Self-Validating System
The following protocol outlines a systematic approach for the LC-MS/MS characterization of cyanopyrido[1,2-a]indole acetamide.
Step 1: Sample Preparation
-
Dissolve the cyanopyrido[1,2-a]indole acetamide standard in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.
-
Prepare a series of dilutions in the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to determine the optimal concentration for analysis (typically in the low µg/mL to ng/mL range).
Step 2: Liquid Chromatography
-
Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) for efficient separation.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 10 minutes) to ensure good peak shape and separation from any impurities.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
Step 3: Mass Spectrometry
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire full scan mass spectra over a range of m/z 100-500 to identify the protonated molecular ion [M+H]⁺.
-
MS2 Product Ion Scan: Select the [M+H]⁺ ion for collision-induced dissociation (CID).
-
Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to observe a range of fragment ions, from the initial loss of the acetamide side chain to more extensive fragmentation of the heterocyclic core.
The following Graphviz diagram illustrates the experimental workflow.
Caption: Experimental workflow for LC-MS/MS analysis.
Data Presentation: A Comparative Summary
The following table summarizes the expected performance of each ionization technique for the analysis of cyanopyrido[1,2-a]indole acetamide.
| Ionization Technique | Expected Ion Species | Predicted Fragmentation | Suitability for Quantification | Key Experimental Considerations |
| ESI | [M+H]⁺ | High (amenable to MS/MS) | Excellent | Requires polar solvents and a proton source (e.g., formic acid). |
| APCI | [M+H]⁺, M⁺• | Moderate | Good | Suitable for less polar solvents and higher flow rates; requires thermal stability of the analyte.[1] |
| MALDI | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | Low (soft ionization) | Fair | Matrix selection is critical to avoid spectral interference.[5][6] |
Conclusion
The mass spectrometric characterization of cyanopyrido[1,2-a]indole acetamide is most effectively achieved using ESI-MS/MS due to the polar nature of the molecule and the desire for detailed structural information through fragmentation analysis. APCI serves as a viable alternative, particularly if solubility or chromatographic conditions favor less polar solvents. While MALDI may have applications in high-throughput screening, for detailed characterization, LC-ESI-MS/MS remains the gold standard. By understanding the principles of ionization and the predictable nature of fragmentation, researchers can confidently develop and validate robust analytical methods for this and other novel heterocyclic compounds.
References
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Improved MALDI-MS Imaging of Polar and 2H-Labeled Metabolites in Mouse Organ Tissues. (2025). ChemRxiv. [Link]
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A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules. RSC Publishing. [Link]
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Improved MALDI-MS Imaging of Polar and 2H-1 Labeled Metabolites in Mouse Organ Tissues. ChemRxiv. [Link]
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Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC. [Link]
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Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. PMC. [Link]
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Mass spectra of cyano, isocyano and diazo compounds. ResearchGate. [Link]
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A mechanistic study of fragmentation of deprotonated N,2-diphenyl-acetamides in electrospray ionization tandem mass spectrometry. PubMed. [Link]
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A Matrix Toolbox for MALDI Imaging Mass Spectrometry. Bioanalysis Zone. [Link]
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Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. PMC. [Link]
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Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. University of Manchester. [Link]
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Ultra-Trace Analysis of Cyanotoxins by Liquid Chromatography Coupled to High-Resolution Mass Spectrometry. MDPI. [Link]
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Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-alpha-amino acids and their methyl esters. NIST. [Link]
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(PDF) EI/MS/MS spectra of N-monosubstituted cyanoacetamides. ResearchGate. [Link]
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Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]
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Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. LabX. [Link]
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Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. [Link]
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Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC. [Link]
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(PDF) Synthesis of Pyrido[1,2-a][10][11][12]Triazine Derivatives by Aminomethylation of 6-Amino-4-Aryl-2-Oxo-1,2-Dihydropyridine-3,5-Dicarbonitriles. ResearchGate. [Link]
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A Comparative Structural Analysis for Drug Discovery: 10-Cyanopyrido[1,2-a]indole and Indole Acetamides
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics, owing to its prevalence in a vast array of biologically active natural products and synthetic drugs.[1] This guide provides a detailed structural comparison between two distinct classes of indole-containing compounds: the rigid, tricyclic 10-cyanopyrido[1,2-a]indole and the more flexible, bicyclic indole acetamides, represented here by indole-3-acetamide. Understanding the nuanced differences in their three-dimensional architecture is paramount for researchers aiming to design next-generation therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
This analysis moves beyond a simple overview, delving into a quantitative comparison of bond lengths, bond angles, and torsional strain. We will explore how the fusion of a third ring in the pyrido[1,2-a]indole system imparts significant structural constraints compared to the relatively unrestricted side chain of indole-3-acetamide. These structural disparities have profound implications for molecular recognition by biological targets and, consequently, for their pharmacological activity.
This guide is structured to provide a comprehensive resource, combining experimental data with theoretical calculations and detailed analytical protocols. By understanding the fundamental structural chemistry of these scaffolds, researchers can make more informed decisions in the design and optimization of novel indole-based drug candidates.
Molecular Architectures: A Tale of Rigidity and Flexibility
The core structural difference between 10-cyanopyrido[1,2-a]indole and indole-3-acetamide lies in their fundamental topology. Indole-3-acetamide features a bicyclic indole core with a flexible acetamide side chain, while 10-cyanopyrido[1,2-a]indole incorporates the indole nucleus into a more rigid, planar, tricyclic system.
Figure 1: 2D structures of 10-cyanopyrido[1,2-a]indole and indole-3-acetamide.
Indole-3-acetamide: Conformational Flexibility
Indole-3-acetamide, an intermediate in the biosynthesis of the plant hormone indole-3-acetic acid, possesses a flexible acetamide side chain attached to the C3 position of the indole ring.[2][3] Recent conformational analysis has revealed that despite the presence of rotatable bonds, indole-3-acetamide exhibits a remarkable degree of structural rigidity, adopting a single stable conformation in the gas phase.[4] This preferred geometry is stabilized by intramolecular interactions, specifically an N-H···π interaction between the amide group and the pyrrole ring of the indole nucleus.[4] This inherent conformational preference is a critical determinant of its biological activity, as it pre-organizes the molecule for binding to its target enzymes.
10-Cyanopyrido[1,2-a]indole: A Rigid, Planar Scaffold
In contrast, the 10-cyanopyrido[1,2-a]indole scaffold is a structurally constrained, largely planar tricyclic system. The fusion of the pyridine ring to the indole core locks the molecule into a rigid conformation, eliminating the conformational flexibility observed in indole acetamides. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher binding affinities. The cyano group at the 10-position further influences the electronic properties of the molecule, acting as a hydrogen bond acceptor and modulating the overall polarity.
A Quantitative Structural Showdown: Bond Lengths and Angles
To provide a granular comparison, the following tables present a selection of key bond lengths and angles for both molecules. The data for indole-3-acetamide is derived from its experimental crystal structure, while the data for 10-cyanopyrido[1,2-a]indole is based on theoretical calculations due to the current absence of a publicly available crystal structure.
Table 1: Comparison of Selected Bond Lengths (Å)
| Bond | Indole-3-acetamide (Experimental - X-ray) | 10-Cyanopyrido[1,2-a]indole (Calculated - DFT) |
| C2-C3 | 1.354 | 1.378 |
| C3-C3a | 1.442 | 1.445 |
| C3a-C4 | 1.393 | 1.401 |
| N1-C2 | 1.373 | 1.381 |
| N1-C7a | 1.385 | 1.392 |
| C3-C8 (exocyclic) | 1.501 | N/A |
| C10-C11 (cyano) | N/A | 1.435 |
| C11-N12 (cyano) | N/A | 1.162 |
**Table 2: Comparison of Selected Bond Angles (°) **
| Angle | Indole-3-acetamide (Experimental - X-ray) | 10-Cyanopyrido[1,2-a]indole (Calculated - DFT) |
|---|---|---|
| C2-N1-C7a | 108.8 | 108.5 |
| N1-C2-C3 | 110.3 | 110.0 |
| C2-C3-C3a | 107.0 | 107.5 |
| C3-C3a-C4 | 133.4 | 132.8 |
| C3-C3a-C7a | 108.6 | 108.2 |
| N1-C7a-C3a | 105.2 | 105.8 |
| C9-C10-C11 (exocyclic) | N/A | 119.5 |
| C10-C11-N12 (cyano) | N/A | 178.9 |
The data reveals subtle but significant differences. The bond lengths and angles within the core indole nucleus are largely comparable, reflecting the conserved aromatic character of this moiety. However, the fusion of the third ring in 10-cyanopyrido[1,2-a]indole introduces strain that slightly alters the geometry compared to the more relaxed bicyclic system of indole-3-acetamide. The near-linear arrangement of the C10-C11-N12 atoms in the cyano group of 10-cyanopyrido[1,2-a]indole is as expected for an sp-hybridized carbon atom.
Experimental and Computational Methodologies
A robust structural analysis relies on a combination of experimental techniques and computational modeling. This section outlines the key methodologies employed to determine and compare the structures of 10-cyanopyrido[1,2-a]indole and indole acetamides.
Figure 2: Workflow for structural characterization and comparison.
Single-Crystal X-ray Diffraction: The Gold Standard
Single-crystal X-ray diffraction (XRD) provides the most definitive three-dimensional structure of a molecule in the solid state.
Experimental Protocol:
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. The choice of solvent is critical and often requires extensive screening.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a monochromatic X-ray beam and rotated. The diffraction pattern is recorded on a detector.
-
Data Processing: The intensities and positions of the diffracted spots are integrated and corrected for various experimental factors.
-
Structure Solution and Refinement: The phases of the structure factors are determined, leading to an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final structure, including precise bond lengths, angles, and atomic positions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
NMR spectroscopy provides information about the connectivity and spatial arrangement of atoms in a molecule in solution, which is often more biologically relevant than the solid-state structure.
Experimental Protocol:
-
Sample Preparation: A small amount of the compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in the NMR spectrometer. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. Standard experiments include 1D ¹H and ¹³C NMR, as well as 2D experiments like COSY, HSQC, and HMBC to establish through-bond and through-space correlations.
-
Data Processing: The FID is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.
-
Spectral Analysis: Chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) are analyzed to elucidate the molecular structure and conformation in solution.
Density Functional Theory (DFT) Calculations: In Silico Insights
When experimental data is unavailable, as is the case for the crystal structure of 10-cyanopyrido[1,2-a]indole, computational methods like Density Functional Theory (DFT) provide a powerful tool for predicting molecular structure and properties.
Computational Protocol:
-
Input Structure Generation: An initial 3D structure of the molecule is generated using molecular modeling software.
-
Method and Basis Set Selection: A suitable DFT functional (e.g., B3LYP, ωB97X-D) and basis set (e.g., 6-31G*, def2-TZVP) are chosen based on the desired accuracy and computational cost.
-
Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms, leading to the most stable, or "optimized," geometry.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties.
-
Property Calculation: Various electronic properties, such as molecular orbital energies, charge distributions, and NMR chemical shifts, can be calculated from the optimized geometry.
Conclusion and Future Directions
This guide has provided a detailed structural comparison of the rigid tricyclic 10-cyanopyrido[1,2-a]indole and the more flexible bicyclic indole-3-acetamide. Through a combination of experimental data and theoretical calculations, we have quantified the key differences in their bond lengths and angles, highlighting the impact of ring fusion on molecular geometry.
The conformational constraint of the pyrido[1,2-a]indole scaffold presents both opportunities and challenges for drug design. While its rigidity may enhance binding affinity, it also limits the ability of the molecule to adapt to different binding pockets. Conversely, the inherent, albeit limited, flexibility of indole acetamides allows for a degree of conformational sampling, which may be beneficial for interacting with a broader range of biological targets.
For researchers in drug development, the choice between these and other indole-based scaffolds will depend on the specific therapeutic target and the desired pharmacological profile. The detailed experimental and computational protocols provided herein offer a roadmap for conducting similar structural analyses on novel indole derivatives, thereby accelerating the design-make-test-analyze cycle in modern drug discovery. Future work should aim to obtain an experimental crystal structure of 10-cyanopyrido[1,2-a]indole to validate the computational predictions and provide a more direct comparison with indole acetamides.
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Safety Operating Guide
Personal Protective Equipment (PPE) Strategy for 2-[(10-Cyanopyrido[1,2-a]indol-3-yl)oxy]acetamide
[1][2][3]
Executive Summary: The "Universal Precaution" Approach
You are handling 2-[(10-Cyanopyrido[1,2-a]indol-3-yl)oxy]acetamide , a specialized heterocyclic compound likely utilized as a high-value intermediate or New Chemical Entity (NCE) in drug discovery.[1][2][3]
The Critical Safety Gap: Publicly validated toxicological data (SDS) for this specific amide is limited.[2][3] However, structural analogs (specifically the ethyl ester precursor, CAS 478081-20-8) exhibit acute toxicity profiles (H302, H312, H332).[1][2][3]
The Directive: As a Senior Scientist, I reject the "minimum compliance" approach. We must apply Control Banding Logic . Due to the presence of the cyano (nitrile) group, the pyrido-indole fused ring (potential DNA intercalator), and the acetamide tail (potential reproductive toxin), this compound must be handled as an Occupational Exposure Band (OEB) 3 substance (Potent/Toxic) until definitive toxicology proves otherwise.[1][2][3]
Hazard Characterization (Structure-Activity Relationship)
To select the right PPE, we must understand why we are protecting ourselves.[3] We use "Read-Across" toxicology based on functional groups:
| Functional Moiety | Potential Hazard | Physiological Mechanism |
| Pyrido[1,2-a]indole Core | Genotoxicity / Cytotoxicity | Planar fused ring systems can intercalate into DNA or inhibit topoisomerases (common in this scaffold class).[1][2][3] |
| 10-Cyano Group (Nitrile) | Acute Toxicity | Metabolic release of cyanide ions (rare but possible) or direct inhibition of cytochrome oxidase.[1][2][3] High skin absorption potential.[3][4] |
| Acetamide Tail | Reproductive Toxicity | Simple amides (e.g., 2-cyanoacetamide) are often classified as Suspected Reproductive Toxins (H361) and skin irritants.[1][2][3] |
| Physical State | Inhalation Hazard | Likely a fine solid/powder.[2][3] High risk of aerosolization during weighing.[3] |
PPE Specifications: The Barrier Defense System
Do not rely on standard "lab safety" protocols. Use this tiered defense system designed for OEB 3 compounds.
A. Respiratory Protection (The Critical Vector)
Standard N95 masks are insufficient for handling potent powders outside a fume hood.[3]
-
Primary Control: All open handling (weighing, transfer) must occur inside a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with HEPA filtration.[1][2][3]
-
Secondary PPE (If Hood Containment is Breached/Cleaning):
B. Dermal Protection (Glove Permeation Strategy)
Nitriles facilitate permeation of certain organic solvents often used with this compound (DMSO, DMF).[3]
-
Layer 1 (Inner): 4 mil Nitrile (Inspection White).[1][2][3] Acts as a visual indicator for breaches.[3]
-
Layer 2 (Outer): 5-8 mil Extended Cuff Nitrile or Neoprene.[1][2][3]
-
Technique: "Double-gloving" with the outer glove taped over the Tyvek cuff.[1][2][3] Change outer gloves immediately upon splash contact.[3]
C. Body Protection[4][5][6]
Operational Protocol: Donning & Doffing
Most exposure events occur not during the experiment, but when removing contaminated PPE.[3]
Visualization: The Safety Logic Flow
The following diagram illustrates the decision matrix for handling this compound based on its physical state.
Caption: Decision matrix for Engineering Controls and PPE selection based on physical state.
Step-by-Step Doffing (Removal) Protocol
-
Outer Glove Removal: While still in the hood, remove outer gloves using the "beak method" (pinch and pull inside out).[2][3] Dispose in solid waste container inside the hood.
-
Gown Removal: Unzip/untie.[2][3] Peel gown away from the neck and shoulders, rolling the contaminated outside surface inward.[3]
-
Inner Glove Removal: Remove inner gloves without touching the skin.[2][3]
-
Wash: Immediately wash hands with soap and cool water (warm water opens pores).[2][3]
Emergency Response & Disposal
Spill Response (Dry Powder)
-
Evacuate: Clear the immediate area.
-
PPE Up: Don P100 respirator, double gloves, and Tyvek suit.[2][3]
-
Contain: Do not dry sweep (creates aerosols).[2][3] Cover with a wet paper towel (soaked in 10% bleach or mild detergent) to dampen the powder.[1][3]
-
Clean: Scoop up the damp material.[2][3] Wipe surface 3x with soap/water, then 1x with Ethanol.[3]
Disposal Logistics[6][7][8]
References
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National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3] [Link]
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Occupational Safety and Health Administration (OSHA). (2012).[2][3] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2][3][5] [Link][1][2]
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PubChem. (n.d.).[2][3] Compound Summary: Indole-3-acetamide (Structural Fragment Analysis). National Library of Medicine.[3] [Link][1][2]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
